Phenserine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFNBQPZCRWQP-QUCCMNQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906018 | |
| Record name | Phenserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101246-66-6, 159652-53-6 | |
| Record name | (-)-Phenserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101246-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenserine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUNTANETAP, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenserine's Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenserine is a novel, experimental drug candidate for the treatment of Alzheimer's disease (AD) that has garnered significant interest due to its multi-faceted mechanism of action. Unlike traditional therapies that offer purely symptomatic relief, this compound exhibits the potential for disease modification by targeting core pathological processes of AD. This technical guide provides an in-depth exploration of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
This compound, a phenylcarbamate derivative of physostigmine, was initially developed as a selective, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE). However, further research has unveiled a second, non-cholinergic mechanism: the modulation of amyloid precursor protein (APP) synthesis, leading to a reduction in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of AD patients[1][2]. This dual action positions this compound as a promising therapeutic agent, capable of addressing both the symptomatic cholinergic deficit and the underlying amyloid pathology characteristic of Alzheimer's disease.
Beyond these primary mechanisms, preclinical studies have demonstrated that this compound and its enantiomer, (+)-phenserine (posiphen), exert neuroprotective and neurotrophic effects[3][4][5]. These effects are mediated through the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) signaling pathways, promoting neuronal survival and plasticity[3][4]. Furthermore, this compound has been shown to attenuate neuroinflammation, a critical component of AD pathogenesis, by modulating microglial activation[6].
This guide will systematically dissect each of these mechanisms, presenting the available quantitative data in a clear and comparative format. Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation. Finally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise overview of the complex biological processes involved in this compound's therapeutic action.
Core Mechanisms of Action
This compound's therapeutic potential in Alzheimer's disease stems from its ability to concurrently target multiple pathological cascades. Its primary mechanisms can be broadly categorized as cholinergic and non-cholinergic.
Cholinergic Mechanism: Acetylcholinesterase Inhibition
As a potent acetylcholinesterase (AChE) inhibitor, this compound increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory that is depleted in the brains of AD patients. By inhibiting AChE, this compound enhances cholinergic neurotransmission, thereby improving cognitive function. It is a selective, non-competitive inhibitor of AChE[1].
Non-Cholinergic Mechanisms
This compound's disease-modifying potential lies in its non-cholinergic activities, which directly address the core amyloid pathology and downstream neurodegenerative processes.
A key and unique feature of this compound is its ability to suppress the synthesis of amyloid precursor protein (APP)[3][2]. This action occurs post-transcriptionally, without altering APP mRNA levels[7][8]. This compound interacts with a putative iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of APP mRNA, thereby inhibiting its translation into protein[7][8]. This leads to a reduction in the overall levels of APP and, consequently, a decrease in the production of its amyloidogenic cleavage product, Aβ[7][8][9]. Notably, both the (-)-phenserine and its cholinergically inactive enantiomer (+)-phenserine (posiphen) are equipotent in downregulating APP expression[9].
This compound and its enantiomer have demonstrated significant neuroprotective and neurotrophic properties in various in vitro and in vivo models[3][4][5]. These effects are mediated through the activation of the Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) signaling pathways[3][4]. Activation of these pathways promotes cell survival, enhances neurogenesis, and protects neurons from oxidative stress and glutamate-induced excitotoxicity[3][4][5][6]. Studies have shown that this compound treatment can lead to an elevation of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity[4].
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a well-established component of AD pathology. This compound has been shown to mitigate neuroinflammation by inhibiting the activation of microglia[6]. By reducing microglial activation, this compound can decrease the production of pro-inflammatory mediators, thereby protecting neurons from inflammatory damage[6].
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on APP and Aβ levels.
| Enzyme | Inhibitor | Species/Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | (-)-Phenserine | Human Erythrocyte | 22 | - | Pseudo-irreversible, Non-competitive | [10] |
| Acetylcholinesterase (AChE) | (-)-Phenserine | Electrophorus electricus | 13 | 390 (competitive), 210 (uncompetitive) | Mixed | [11] |
| Butyrylcholinesterase (BChE) | (-)-Phenserine | Human Plasma | 1560 | - | - | [10] |
| Acetylcholinesterase (AChE) | (+)-Phenserine (Posiphen) | Human | >10,000 | - | - | [12] |
| Butyrylcholinesterase (BChE) | (+)-Phenserine (Posiphen) | Human | >10,000 | - | - | [12] |
Table 1: Cholinesterase Inhibition by this compound and its Enantiomer. This table provides a comparative summary of the inhibitory potency (IC50 and Ki values) of (-)-Phenserine and (+)-Phenserine against acetylcholinesterase and butyrylcholinesterase from different sources.
| Model System | Treatment | Dosage | Effect on APP/Aβ Levels | Reference |
| Human Neuroblastoma Cells | (-)-Phenserine | 5 µM (4h) | Significant decrease in cellular APP levels | [8] |
| Human Neuroblastoma Cells | (+)-Phenserine | 5 µM (4h) | Significant decrease in cellular APP levels | [8] |
| CHO APP751SW Cells | This compound | 25 µM | 51.4% reduction in APP levels | [13] |
| CHO APP751SW Cells | This compound | 50 µM | 72.2% reduction in Aβx-40, 64.7% reduction in Aβx-42 | [13] |
| Mice | (+)-Phenserine (Posiphen) | ≥15 mg/kg (21 days) | Significant decrease in Aβ40 and Aβ42 levels | [9] |
| Alzheimer's Disease Patients | This compound | 15 mg BID (>12 weeks) | Statistically significant improvement in ADAS-cog scores (p=0.0286) | [10] |
| Alzheimer's Disease Patients | This compound | 15 mg BID (>12 weeks) | Trend for global benefits in CIBIC+ scores (p=0.0568) | [10] |
Table 2: Effects of this compound on APP and Aβ Levels and Cognitive Function. This table summarizes the in vitro and in vivo effects of this compound on amyloid precursor protein and amyloid-beta levels, as well as its impact on cognitive function in clinical trials.
Signaling Pathways and Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of this compound on AChE and BChE.
Principle: The assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) substrate solution
-
DTNB solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Solvent control
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution (or solvent for control)
-
AChE or BChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Amyloid Precursor Protein (APP) by Western Blot
This technique is used to measure the levels of APP in cell lysates or tissue homogenates.
Principle: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using a primary antibody specific for APP, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) for chemiluminescent detection.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against APP
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against APP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the APP signal to the loading control signal.
Quantification of Amyloid-Beta (Aβ) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying Aβ40 and Aβ42 levels in cell culture media, cerebrospinal fluid (CSF), or brain homogenates.
Principle: A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a microplate. The sample is added, and any Aβ present binds to the capture antibody. A detection antibody, also specific for Aβ and conjugated to an enzyme, is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of Aβ in the sample.
Materials:
-
ELISA kit for human Aβ40 and Aβ42 (containing pre-coated plates, standards, capture and detection antibodies, substrate, and stop solution)
-
Samples (cell culture media, CSF, or brain homogenates)
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare Aβ standards and samples according to the kit instructions.
-
Add the standards and samples to the wells of the pre-coated microplate.
-
Incubate the plate to allow Aβ to bind to the capture antibody.
-
Wash the wells with wash buffer to remove unbound material.
-
Add the detection antibody to each well and incubate.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the neuroprotective effects of this compound against cellular stressors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Cellular stressor (e.g., hydrogen peroxide, glutamate)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Expose the cells to a cellular stressor for a defined period.
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours (e.g., 4 hours) at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated, unstressed cells).
Assessment of Microglial Activation by Immunohistochemistry
This method is used to visualize and quantify the activation of microglia in brain tissue.
Principle: Brain sections are stained with an antibody against a marker of microglial activation, such as Ionized calcium-binding adapter molecule 1 (Iba1). The morphology and density of Iba1-positive cells are then analyzed to assess the extent of microglial activation.
Materials:
-
Fixed brain tissue (e.g., from a transgenic AD mouse model)
-
Microtome or cryostat for sectioning
-
Microscope slides
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibody against Iba1
-
Fluorescently labeled secondary antibody
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse and fix the brain tissue, then cut it into thin sections.
-
Antigen Retrieval (if necessary): Some protocols may require an antigen retrieval step to unmask the epitope.
-
Blocking: Incubate the sections in blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against Iba1 overnight at 4°C.
-
Washing: Wash the sections with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the sections again with PBS.
-
Mounting: Mount the sections on microscope slides with mounting medium containing DAPI.
-
Imaging and Analysis: Visualize the stained sections using a fluorescence microscope. Analyze the images to assess microglial morphology (e.g., ramified vs. amoeboid) and quantify the number and density of Iba1-positive cells.
Clinical Trial Methodology: ADAS-cog and CIBIC+
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog):
-
Purpose: To assess the severity of cognitive impairment in Alzheimer's disease.
-
Administration: A trained rater administers a series of tasks to the patient that evaluate memory, language, and praxis.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. A decrease in the ADAS-cog score over time suggests cognitive improvement.
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC+):
-
Purpose: To provide a global assessment of the patient's change in clinical status from baseline.
-
Administration: A clinician who is blinded to the patient's cognitive test scores conducts separate interviews with the patient and their caregiver to gather information about the patient's functioning in various domains (e.g., cognition, daily activities, behavior).
-
Scoring: The clinician rates the patient's overall change on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening), with 4 representing no change.
Conclusion
This compound represents a significant advancement in the pursuit of effective Alzheimer's disease therapies. Its dual mechanism of action, encompassing both symptomatic relief through acetylcholinesterase inhibition and potential disease modification via the reduction of amyloid pathology, sets it apart from currently available treatments. The additional neuroprotective, neurotrophic, and anti-inflammatory properties further enhance its therapeutic profile.
The comprehensive data and detailed experimental protocols presented in this technical guide underscore the robust scientific foundation for this compound's development. The quantitative data clearly demonstrates its potent and selective inhibition of AChE and its efficacy in reducing APP and Aβ levels in both preclinical models and in patients. The detailed methodologies provide a roadmap for researchers to further investigate and build upon the existing knowledge of this compound's multifaceted actions.
While early clinical trials have shown promise, further large-scale studies are necessary to fully elucidate the clinical efficacy and long-term benefits of this compound in Alzheimer's disease. The continued investigation of this and other multi-target drug candidates is crucial for developing therapies that can effectively combat the complex and devastating nature of this neurodegenerative disorder. The insights gained from the study of this compound's mechanisms will undoubtedly contribute to the future design and development of next-generation Alzheimer's therapeutics.
References
- 1. biocare.net [biocare.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scribd.com [scribd.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scribd.com [scribd.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Attributes | Graphviz [graphviz.org]
- 13. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Enantiomeric Dichotomy of Phenserine: A Technical Guide to its Differential Activities
For Immediate Release
This technical guide provides an in-depth analysis of the stereoisomers of Phenserine, (-)-Phenserine and (+)-Phenserine, for researchers, scientists, and drug development professionals. It delineates their distinct pharmacological profiles, focusing on their differential activities as a potent acetylcholinesterase inhibitor and modulator of amyloid precursor protein, respectively. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Core Activities: A Tale of Two Enantiomers
This compound, a synthetic physostigmine analog, exists as two enantiomers, each with a unique and compelling therapeutic profile. While both molecules share a common core structure, their stereochemistry dictates a profound difference in their primary biological targets and mechanisms of action.
(-)-Phenserine is a potent, selective, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action leads to increased acetylcholine levels in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[2]
In stark contrast, (+)-Phenserine, also known as Posiphen, is a significantly weaker inhibitor of AChE.[3][4] Its primary therapeutic potential lies in a distinct, non-cholinergic mechanism: the reduction of amyloid precursor protein (APP) synthesis.[4][5] Both enantiomers share this ability to downregulate APP expression, a crucial target in Alzheimer's disease pathology as APP is the parent protein of the amyloid-beta (Aβ) peptide that forms senile plaques in the brain.[4][5]
Furthermore, both (-)-Phenserine and (+)-Phenserine have demonstrated neurotrophic and neuroprotective effects, which are not dependent on their cholinergic activity. These effects are mediated through the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways.
Quantitative Comparison of (-)-Phenserine and (+)-Phenserine Activities
The differential activities of the this compound enantiomers are most clearly illustrated by their quantitative pharmacological parameters. The following tables summarize the key in vitro data for their acetylcholinesterase inhibition and their equipotent effect on amyloid precursor protein reduction.
| Enantiomer | Target | IC50 Value | Potency |
| (-)-Phenserine | Acetylcholinesterase (AChE) | ~24 nM[3] | Potent Inhibitor |
| (+)-Phenserine | Acetylcholinesterase (AChE) | >5000 nM[3] | Poor Inhibitor |
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity. This table clearly demonstrates the significant difference in AChE inhibitory potency between the two enantiomers, with (-)-Phenserine being several orders of magnitude more potent than (+)-Phenserine.
| Enantiomer | Activity | Potency |
| (-)-Phenserine | Reduction of Amyloid Precursor Protein (APP) Synthesis | Equipotent to (+)-Phenserine[4][5] |
| (+)-Phenserine | Reduction of Amyloid Precursor Protein (APP) Synthesis | Equipotent to (-)-Phenserine[4][5] |
Table 2: Amyloid Precursor Protein (APP) Synthesis Reduction. This table highlights that despite their vast differences in cholinergic activity, both enantiomers are equally effective at reducing the synthesis of APP.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for the key experiments used to characterize the activities of (-)-Phenserine and (+)-Phenserine.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for determining AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, the absorbance of which is measured at 412 nm. The rate of color change is proportional to the AChE activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
AChE enzyme solution
-
(-)-Phenserine and (+)-Phenserine solutions of varying concentrations
Procedure:
-
To each well of a 96-well plate, add phosphate buffer.
-
Add the respective concentrations of (-)-Phenserine or (+)-Phenserine to the test wells. For control wells, add buffer.
-
Add the AChE enzyme solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test wells to the control wells.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid Precursor Protein (APP) Level Assessment (Western Blotting)
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Principle: Proteins from cell lysates or tissue homogenates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein (in this case, APP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Materials:
-
Cell culture or tissue samples treated with (-)-Phenserine or (+)-Phenserine
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against APP
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells or homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against APP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of APP in the different samples. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plate
-
Cell culture medium
-
Cells (e.g., SH-SY5Y neuroblastoma cells)
-
(-)-Phenserine and (+)-Phenserine solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of (-)-Phenserine or (+)-Phenserine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the untreated control.
Visualizing the Mechanisms of Action
To further elucidate the distinct and shared pathways of (-)-Phenserine and (+)-Phenserine, the following diagrams, generated using the DOT language, illustrate their core mechanisms.
Figure 1: Differential primary targets of (-)-Phenserine and (+)-Phenserine.
Figure 2: Mechanism of APP synthesis inhibition by this compound enantiomers.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scribd.com [scribd.com]
- 3. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenserine: A Selective Acetylcholinesterase Inhibitor with Disease-Modifying Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenserine is a novel, selective, and reversible acetylcholinesterase (AChE) inhibitor that has garnered significant interest as a potential therapeutic agent for Alzheimer's disease (AD). Unlike existing treatments that offer only symptomatic relief, this compound exhibits a dual mechanism of action. It not only enhances cholinergic neurotransmission by inhibiting AChE but also demonstrates anti-amyloid properties by modulating the processing of amyloid precursor protein (APP). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key pathological feature is the deficit in the neurotransmitter acetylcholine (ACh). This compound, a phenylcarbamate derivative of physostigmine, was developed to address this cholinergic deficiency. It is a potent, pseudo-irreversible, and non-competitive inhibitor of AChE.[1] What sets this compound apart is its second, non-cholinergic mechanism of action: the ability to reduce the production of the Aβ peptide, a primary component of amyloid plaques.[2][3][4] This dual functionality positions this compound as a potential disease-modifying therapy for AD.
Mechanism of Action
This compound's therapeutic potential stems from its two distinct, yet complementary, mechanisms of action.
Cholinergic Pathway: Selective Acetylcholinesterase Inhibition
This compound acts as a highly selective inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[1] this compound exhibits a mixed-type inhibition of AChE, indicating both competitive and uncompetitive binding.[5]
Non-Cholinergic Pathway: Regulation of Amyloid Precursor Protein (APP) Translation
Independent of its effects on AChE, this compound modulates the translation of the amyloid precursor protein (APP) mRNA. It achieves this by targeting the 5'-untranslated region of the AβPP mRNA, which in turn reduces the overall synthesis of APP.[1] This post-transcriptional regulation leads to a decrease in the production of APP and its subsequent cleavage product, the neurotoxic Aβ peptide.[2][3] This anti-amyloidogenic activity is a key feature that distinguishes this compound from other AChE inhibitors.
Quantitative Data
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and its effects on APP and Aβ levels.
Table 1: Inhibitory Activity of this compound against Cholinesterases
| Enzyme Target | Parameter | Value | Source |
| Human Erythrocyte AChE | IC50 | 22 nM | [1] |
| Human Plasma BChE | IC50 | 1560 nM | [1] |
| Electrophorus electricus AChE | IC50 | 13 nM | [5] |
| Electrophorus electricus AChE | Ki (competitive) | 0.39 µM | [5] |
| Electrophorus electricus AChE | Ki (uncompetitive) | 0.21 µM | [5] |
Table 2: Effect of this compound on APP and Aβ Levels
| System | Effect | Parameter | Value | Source |
| Neuronal Cultures | Reduction of APP synthesis | EC50 | 670 nM | [1] |
| Human Neuroblastoma Cells | Reduction of secreted Aβ levels | - | Dose- and time-dependent | [3][4] |
| Mice (in vivo) | Reduction of total APP levels | - | Dose-dependent | [3] |
| Mice (in vivo, ≥15 mg/kg) | Significant reduction of Aβ40 and Aβ42 levels | - | - | [3] |
| Mild AD Patients (30 mg/day) | Increased CSF Aβ40 levels | - | Correlated with cognitive improvement | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the rate of thiocholine production from the substrate acetylthiocholine.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
14 mM Acetylthiocholine Iodide (ATCI) solution
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of AChE solution (1 U/mL)
-
10 µL of DTNB solution (10 mM)
-
10 µL of this compound solution at various concentrations (or solvent for control).
-
-
Incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Western Blot for Amyloid Precursor Protein (APP) and Soluble APPα (sAPPα)
This protocol is used to detect and quantify the levels of APP and its non-amyloidogenic cleavage product, sAPPα, in cell lysates or conditioned media.
Materials:
-
Cell culture or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-APP and anti-sAPPα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and then lyse with lysis buffer.
-
For conditioned media (for sAPPα), collect the media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-APP or anti-sAPPα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., CCD camera or X-ray film).
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH for cell lysates).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for the Ellman assay.
Caption: Experimental workflow for Western blotting.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its unique dual mechanism of action. By selectively inhibiting acetylcholinesterase and reducing the synthesis of amyloid precursor protein, it addresses both the symptomatic cholinergic deficit and the underlying amyloid pathology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel treatments for neurodegenerative diseases. Further clinical investigation is warranted to fully elucidate the disease-modifying potential of this compound in patients with Alzheimer's disease.
References
- 1. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound treatment on brain functional activity and amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenserine's Impact on Amyloid Precursor Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Phenserine on the synthesis of amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular mechanisms.
Executive Summary
This compound, a selective acetylcholinesterase inhibitor, has demonstrated a significant, non-cholinergic mechanism of action that reduces the synthesis of amyloid precursor protein (APP). This effect is mediated through the interaction of this compound with the 5'-untranslated region (5'UTR) of APP mRNA, leading to a post-transcriptional downregulation of APP translation. This unique dual-action profile, combining cholinergic benefits with direct modulation of amyloidogenic pathways, positions this compound and its enantiomer, Posiphen, as compelling candidates for Alzheimer's disease therapeutics. This guide will explore the preclinical and clinical evidence supporting this mechanism, providing researchers with the foundational knowledge for further investigation and drug development.
Quantitative Data on this compound's Effect on APP and Aβ Levels
This compound and its enantiomer, Posiphen, have been shown to reduce APP and its cleavage product, amyloid-beta (Aβ), in a dose- and time-dependent manner across various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound and Posiphen on APP and Aβ Levels
| Compound | Cell Line | Concentration | Duration | Effect on APP Levels | Effect on Aβ Levels | Citation |
| (+)-Phenserine | SH-SY-5Y Neuroblastoma | 5 µM | 4 hours | Dramatic decline in cell lysate | Not specified | [1] |
| (-)-Phenserine | SH-SY-5Y Neuroblastoma | 5 µM | 4 hours | Dramatic decline in cell lysate | Not specified | [1] |
| (-)-Phenserine | SK-N-SH Neuroblastoma | 0.5, 5, 50 µM | 16 hours | Concentration-dependent reduction in conditioned media and cell lysates | 31% reduction at 50 µM | [1] |
| Posiphen | SK-N-SH Neuroblastoma | 10, 50 µM | 16 hours | ~40% reduction | 21% reduction at 10 µM, 32% reduction at 50 µM | [2] |
| (-)-Phenserine | U373 MG Astrocytoma | 50 µM | 48 hours | Decreased protein synthesis | Not specified | [1] |
Table 2: In Vivo Effects of this compound and Posiphen on APP and Aβ Levels
| Compound | Animal Model | Dosage | Duration | Effect on Total APP Levels | Effect on Aβ40/Aβ42 Levels | Citation |
| Posiphen | C57BL/6 Mice | 7.5-75 mg/kg/day | 21 days | Dose-dependent decrease (40% at 35 mg/kg, max 50%) | Significantly lowered at ≥15 mg/kg | [3][4] |
| (+)-Phenserine | APP23 Transgenic Mice | 25 mg/kg | 14 days | Reduction in hippocampus | Not specified | [5] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism for reducing APP synthesis is through the inhibition of its mRNA translation. This is distinct from its role as an acetylcholinesterase inhibitor and is independent of classical signaling pathways.
This compound's action is not mediated through the extracellular signal-regulated kinase (ERK) or phosphatidylinositol 3-kinase (PI3K) activation pathways.[1] Instead, it targets a putative interleukin-1 (IL-1) responsive element, also identified as an iron regulatory element (IRE), within the 5'-untranslated region (5'UTR) of the APP mRNA.[1][6] By interacting with this region, this compound is thought to sterically hinder the binding of the ribosomal translational machinery to the mRNA, thereby reducing the efficiency of APP protein synthesis.[1] This post-transcriptional regulation occurs without altering APP mRNA levels.[1][6] Both enantiomers, (-)-Phenserine and the cholinergically inactive (+)-Phenserine (Posiphen), are equipotent in downregulating APP expression through this mechanism.[7]
The processing of APP into various fragments is a critical aspect of Alzheimer's disease pathology. The following diagram illustrates the canonical amyloidogenic and non-amyloidogenic pathways. This compound's action of reducing the initial APP substrate would consequently lead to a reduction in the products of both pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to quantify the effects of this compound on APP and Aβ.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY-5Y, SK-N-SH) or astrocytoma cells (e.g., U373 MG) are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound (or Posiphen) is dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 0.5 µM to 50 µM).[1]
-
Incubation: Cells are incubated with the compound for various time points (e.g., 0.5 to 48 hours) to assess time-dependent effects.[1]
-
Harvesting: Following incubation, conditioned media is collected to measure secreted proteins (sAPP, Aβ), and cell lysates are prepared for analysis of intracellular proteins.
Western Blotting for APP Analysis
-
Protein Extraction and Quantification: Cell lysates are prepared using a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 15 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the N-terminus of APP (e.g., 22C11).[2]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands corresponding to APP is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
-
Sample Preparation: Conditioned media from cell cultures or brain homogenates from in vivo studies are used.
-
ELISA Procedure: A sandwich ELISA kit specific for Aβ40 and/or Aβ42 is used according to the manufacturer's instructions.
-
A capture antibody specific for one end of the Aβ peptide is coated onto the wells of a microplate.
-
Samples and standards are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., HRP) and specific for the other end of the Aβ peptide, is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Quantification: The concentration of Aβ in the samples is determined by comparison to a standard curve generated from known concentrations of Aβ peptides.
Conclusion and Future Directions
The collective evidence strongly supports that this compound and its non-cholinergic enantiomer, Posiphen, reduce the synthesis of APP through a novel post-transcriptional mechanism involving the 5'UTR of APP mRNA. This leads to a subsequent reduction in the production of amyloid-beta peptides. The detailed quantitative data and established experimental protocols provided in this guide offer a solid foundation for researchers in the field of Alzheimer's disease drug discovery.
Future research should focus on further elucidating the precise molecular interactions between this compound and the APP mRNA 5'UTR. Additionally, the development of more potent and specific molecules targeting this regulatory element could provide a new class of disease-modifying therapies for Alzheimer's disease. The translation of these preclinical findings into successful clinical outcomes remains a critical goal.[8][9]
References
- 1. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. This compound regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Phenserine Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Phenserine tartrate, a significant acetylcholinesterase (AChE) inhibitor investigated for the treatment of Alzheimer's disease. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visualizations of relevant pathways and workflows.
Pharmacokinetic Profile
This compound tartrate exhibits rapid absorption and clearance, coupled with a remarkable ability to penetrate the blood-brain barrier and exert sustained pharmacological effects. Preclinical studies, primarily conducted in rats, have elucidated the key pharmacokinetic parameters that define its behavior in biological systems.
Absorption and Bioavailability
This compound is readily absorbed following oral administration. A key preclinical study in rats established an oral bioavailability of approximately 100%, indicating complete absorption from the gastrointestinal tract.[1][2][3] This high bioavailability is a significant advantage for an orally administered therapeutic agent.
Distribution
A defining characteristic of this compound is its preferential distribution to the brain. Following intravenous administration in rats, brain tissue concentrations were found to be approximately 10-fold higher than those in plasma.[1][2][3] The peak brain concentration is achieved rapidly, within 5 minutes of intravenous dosing.[1][2][3] This efficient brain penetration is crucial for its intended therapeutic effect on central cholinergic systems.
Metabolism
This compound is metabolized in the liver, giving rise to several metabolites, including (-)-N1-northis compound, (-)-N8-northis compound, and (-)-N1,N8-bisnorthis compound.[4] While the metabolic pathways have been identified, detailed quantitative data on the pharmacokinetic profiles of these individual metabolites in preclinical models are not extensively reported in the available literature.
Excretion
The primary routes of elimination for this compound and its metabolites are renal and hepatic clearance.[4] However, specific quantitative data detailing the percentage of the dose excreted via urine and feces in preclinical models are not extensively documented in the reviewed literature.
Quantitative Pharmacokinetic Data
The following tables summarize the key preclinical pharmacokinetic parameters of this compound tartrate in rats, primarily derived from the seminal work of Greig et al. (2000).
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Value | Reference |
| Half-life (t½) in Plasma | 12.6 minutes | [1][2][3] |
| Half-life (t½) in Brain | 8.5 minutes | [1][2][3] |
| Brain-to-Plasma Ratio | 10:1 | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [1][2][3] |
| Half-life (t½) of AChE Inhibition | > 8.25 hours | [1][2][3] |
Experimental Protocols
This section outlines the methodologies employed in the key preclinical pharmacokinetic studies of this compound tartrate.
Animal Models
The primary animal model used for the pharmacokinetic evaluation of this compound was the Fischer-344 rat .[1][5] These studies typically involved the administration of this compound tartrate via intravenous (i.v.) and oral (p.o.) routes to determine its pharmacokinetic profile.
Drug Administration and Sampling
For intravenous administration, this compound was dissolved in a suitable vehicle and injected directly into the bloodstream. For oral administration, the drug was typically given by gavage. Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile. Brain tissue was also collected to determine the extent of brain penetration.
Bioanalytical Method
The quantification of this compound in plasma and brain homogenates was performed using a validated High-Performance Liquid Chromatography (HPLC) method. While specific details of the chromatographic conditions from the primary pharmacokinetic studies are not fully available in the reviewed literature, a general workflow for such an analysis is depicted below. The method would typically involve protein precipitation to extract the drug from the biological matrix, followed by separation on a reverse-phase HPLC column and detection using a suitable detector, such as UV or mass spectrometry.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the preclinical evaluation of this compound tartrate.
Conclusion
The preclinical pharmacokinetic profile of this compound tartrate is characterized by excellent oral bioavailability, rapid and extensive brain penetration, and a short pharmacokinetic half-life, which contrasts with its long-lasting pharmacodynamic effect on acetylcholinesterase. These properties made it a promising candidate for the treatment of Alzheimer's disease. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data and experimental methodologies from pivotal preclinical studies. Further research to fully elucidate the pharmacokinetics of its metabolites and the quantitative details of its excretion pathways would provide an even more complete understanding of its disposition.
References
- 1. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenserine's Role in Reducing Beta-Amyloid Peptide Formation: A Technical Guide
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A primary therapeutic strategy involves reducing the production of the Aβ peptide, which is derived from the amyloid precursor protein (APP). Phenserine, a novel acetylcholinesterase (AChE) inhibitor, has emerged as a promising candidate due to its dual mechanism of action. Beyond its role in enhancing cholinergic function, this compound significantly reduces the formation of Aβ peptides. This effect is primarily achieved through a non-cholinergic pathway that involves the post-transcriptional suppression of APP synthesis.[1][2][3] this compound interacts with a specific regulatory element within the 5'-untranslated region (5'UTR) of the APP messenger RNA (mRNA), thereby inhibiting its translation into protein.[3][4][5] This reduction in the precursor protein pool leads to a subsequent decrease in the generation of all Aβ species. Notably, this mechanism is independent of its AChE inhibitory activity, as demonstrated by the equipotent APP-lowering effects of its cholinergically inactive enantiomer, (+)-phenserine (Posiphen).[3][6] This guide provides a detailed overview of the molecular mechanisms, experimental evidence, and methodologies related to this compound's role in mitigating Aβ pathology.
Core Mechanism of Action: Translational Inhibition of APP
The principal mechanism by which this compound reduces Aβ formation is by directly targeting the synthesis of its precursor, APP. This is a post-transcriptional regulatory action that occurs at the level of protein translation, without altering APP mRNA levels.[4][7]
Targeting the 5'-Untranslated Region (5'UTR) of APP mRNA
The key to this compound's action lies in its ability to interact with the 5'-untranslated region (5'UTR) of the APP mRNA. This region, located upstream of the protein-coding sequence, contains regulatory elements that control the efficiency of translation.
-
Iron-Responsive Element (IRE): The APP 5'UTR contains a functional iron-responsive element (IRE), a stem-loop structure that can be bound by Iron Regulatory Proteins (IRPs).[8][9] This element is similar to the IRE found in ferritin mRNA and allows for the regulation of APP translation in response to intracellular iron levels.[9][10] Studies suggest this compound's action involves this IRE, effectively repressing the translation of APP mRNA into protein.[11]
-
Interleukin-1 Responsive Element: The 5'UTR of APP mRNA also contains a putative element that is responsive to Interleukin-1 (IL-1), a cytokine implicated in the inflammatory processes of AD.[4][7][12] this compound's ability to regulate APP translation is conferred through this region, suggesting an intersection with neuroinflammatory pathways that modulate APP expression.[7]
This targeted inhibition of translation reduces the total amount of APP available for proteolytic processing by secretase enzymes, thereby lowering the production of Aβ peptides.[3] This approach is advantageous as it decreases the substrate for both the amyloidogenic (β- and γ-secretase) and non-amyloidogenic (α-secretase) pathways, reducing all APP cleavage products.
Independence from Cholinergic Activity and Other Signaling Pathways
A critical aspect of this compound's mechanism is its independence from its well-known function as an acetylcholinesterase (AChE) inhibitor.
-
Enantiomer Studies: The (-)-phenserine enantiomer is a potent AChE inhibitor, while the (+)-phenserine enantiomer (also known as Posiphen) is virtually inactive against AChE.[3][6] However, both enantiomers are equipotent in their ability to downregulate APP expression and lower Aβ levels, confirming that the anti-amyloid effect is not mediated by cholinesterase inhibition.[3][6]
-
Signaling Pathway Independence: The reduction in APP protein levels by this compound is not mediated through the classical extracellular signal-regulated kinase (ERK) or phosphatidylinositol 3-kinase (PI3K) signaling pathways.[4][7] While some studies show that this compound's separate neurotrophic and neuroprotective actions can be mediated by Protein Kinase C (PKC) and ERK pathways, its primary effect on APP translation is distinct from these processes.[13][14][15][16]
Figure 1: this compound's mechanism of translational inhibition of APP mRNA.
Quantitative Data on this compound's Efficacy
The effects of this compound and its enantiomer Posiphen on reducing APP and Aβ have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on APP and Aβ Levels
| Cell Line | Compound | Concentration (µM) | Duration (h) | Effect | Reference |
| SK-N-SH Neuroblastoma | (-)-Phenserine | 50 | 8 | 14% decrease in total secreted Aβ | [7] |
| SK-N-SH Neuroblastoma | (-)-Phenserine | 50 | 16 | 31% decrease in total secreted Aβ (p < 0.02) | [7] |
| SH-SY5Y Neuroblastoma | (+)-Phenserine | 5 | 4 | Decrease in βAPP levels | [7] |
| SH-SY5Y Neuroblastoma | (-)-Phenserine | 5 | 4 | Decrease in βAPP levels | [7] |
| U373 MG Astrocytoma | (-)-Phenserine | 50 | 4 - 8 | >25% reduction in βAPP protein levels (p < 0.05) | [7] |
| U373 MG Astrocytoma | (-)-Phenserine | 50 | 4 - 8 | ~50% decrease in CAT reporter activity (fused to APP 5'UTR) | [7][12] |
| SH-SY5Y Dopaminergic | This compound/Posiphen | < 5 (IC₅₀) | 48 | Dose-dependent decrease in α-synuclein and APP | [10] |
Table 2: In Vivo (Animal Model) Effects of Posiphen on APP and Aβ Levels
| Animal Model | Compound | Dosage (mg/kg/day) | Duration | Effect | Reference |
| C57BL Mice | Posiphen | 7.5 - 75 | 21 days | Dose-dependent decrease in total APP | [6] |
| C57BL Mice | Posiphen | ≥ 15 | 21 days | Significant decrease in Aβ40 and Aβ42 levels | [6] |
| C57BL Mice | Posiphen | ≥ 15 | 21 days | Significant reduction in β-secretase activity | [6] |
Table 3: Human Clinical Trial Data on this compound and Aβ Biomarkers
| Study Phase | Compound | Dosage | Duration | Biomarker Findings | Reference |
| Phase II | (-)-Phenserine | 10-15 mg b.i.d. | 12 weeks | Tended to reduce β-APP and Aβ levels in plasma samples | [1] |
| - | (-)-Phenserine | 30 mg/day | 3 months | CSF Aβ40 levels correlated positively with cognitive function | [17] |
| - | (-)-Phenserine | 30 mg/day | 3 months | Cortical Pittsburgh Compound B (amyloid) retention correlated negatively with CSF Aβ40 levels | [17] |
| Phase I/II | (-)-Phenserine | - | - | Reductions of Aβ42 by 20% to 37% in humans observed | [18] |
Experimental Protocols
The following protocols are representative of the key experiments used to elucidate this compound's mechanism of action.
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-SH) and human astrocytoma cells (e.g., U373 MG) are commonly used.[7]
-
Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Application: this compound (or its enantiomers), dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at final concentrations typically ranging from 0.5 µM to 50 µM.[7] Control cells receive the vehicle alone. Cells are incubated for various time points, such as 0.5, 1, 4, 8, 16, 24, and 48 hours, before harvesting for analysis.[7]
Western Blotting for APP Expression
-
Lysate Preparation: After treatment, cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Cell debris is removed by centrifugation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA protein assay).
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 15 µg) from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for APP. A loading control, such as an anti-β-actin antibody, is used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7]
Figure 2: Workflow for in vitro analysis of this compound's effects on APP and Aβ.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Aβ
-
Sample Collection: Conditioned media from cell cultures treated with this compound or vehicle is collected at specified time points.
-
Assay Procedure: Aβ levels (specifically Aβ40 and Aβ42) in the media are quantified using commercially available sandwich ELISA kits.
-
Quantification: The assay involves capturing Aβ peptides with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody. The signal is developed with a substrate and measured using a microplate reader. A standard curve is generated to determine the concentration of Aβ in the samples.[7]
Reporter Gene Assay for Translational Regulation
-
Plasmid Construction: A reporter plasmid is constructed where the 5'UTR of the human APP mRNA is cloned upstream of a reporter gene, such as chloramphenicol acetyltransferase (CAT). A control plasmid without the APP 5'UTR is also used.[7]
-
Transfection: Astrocytoma cells (e.g., U373 MG) are transfected with either the APP 5'UTR-CAT plasmid or the control plasmid using standard transfection reagents.
-
Treatment and Analysis: After transfection, the cells are treated with this compound (e.g., 50 µM) for various durations (e.g., 4 and 8 hours).[7] Cell lysates are then prepared, and CAT activity is measured to determine the effect of this compound on the translational efficiency conferred by the APP 5'UTR.[7][12]
Figure 3: Workflow for the CAT reporter gene assay.
Additional Neuroprotective and Neurotrophic Actions
While the primary mechanism for Aβ reduction is translational inhibition, this compound also exhibits other beneficial effects that are relevant to AD pathology. Both (-)- and (+)-phenserine induce neurotrophic actions in neuronal cells, which are mediated by the Protein Kinase C (PKC) and extracellular signal-regulated kinases (ERK) pathways.[13][14][15] These actions include providing neuroprotection against oxidative stress and glutamate toxicity.[13][14] Furthermore, treatment with (+)-phenserine has been shown to elevate brain-derived neurotrophic factor (BDNF) in vivo.[14][15]
Figure 4: Neurotrophic and neuroprotective signaling pathways activated by this compound.
Conclusion
This compound presents a multifaceted approach to Alzheimer's disease therapy. Its primary role in reducing beta-amyloid formation is driven by a unique, non-cholinergic mechanism involving the translational suppression of APP mRNA via its 5'UTR. This action, confirmed through extensive in vitro and in vivo studies, effectively lowers the levels of the precursor protein required for Aβ generation. The ability of its non-cholinergic enantiomer, Posiphen, to achieve the same effect underscores the novelty of this pathway. Complemented by its neuroprotective and neurotrophic activities, this compound's capacity to target the foundational step of APP synthesis positions it as a significant molecule in the ongoing development of disease-modifying therapies for Alzheimer's disease.
References
- 1. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Anticholinesterase this compound and Its Enantiomer Posiphen as 5′Untranslated-Region-Directed Translation Blockers of the Parkinson's Alpha Synuclein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 14. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound treatment on brain functional activity and amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
Phenserine: A Dual-Action Investigational Drug with Neurotrophic and Neuroprotective Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenserine, a physostigmine derivative, is an investigational drug that has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the neurotrophic and neuroprotective effects of this compound, focusing on its core mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel neurotherapeutics. This compound exhibits a dual mechanism of action, functioning as both a selective, reversible inhibitor of acetylcholinesterase (AChE) and a modulator of amyloid precursor protein (APP) synthesis.[1] Its neuroprotective and neurotrophic properties are primarily mediated through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathways.[2][3] This guide details the experimental protocols used to elucidate these effects and presents key quantitative data in a structured format for ease of comparison.
Introduction
Neurodegenerative disorders, such as Alzheimer's disease (AD), are characterized by progressive neuronal dysfunction and loss, leading to cognitive decline and functional impairment.[3] A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the proteolytic processing of the amyloid precursor protein (APP).[4] Additionally, cholinergic deficits, resulting from the degradation of the neurotransmitter acetylcholine by acetylcholinesterase (AChE), are a well-established feature of AD.[4]
This compound has emerged as a promising therapeutic candidate due to its ability to address both the amyloidogenic and cholinergic aspects of AD pathology.[1][4] It is a selective inhibitor of AChE, which increases the availability of acetylcholine in the synaptic cleft, thereby improving cognitive function.[1] Uniquely, this compound also reduces the synthesis of APP by interacting with the 5'-untranslated region (5'-UTR) of APP mRNA, consequently lowering the production of Aβ peptides.[5][6] This dual action positions this compound as a potential disease-modifying agent.
Mechanism of Action
Cholinesterase Inhibition
This compound is a potent, selective, and reversible inhibitor of acetylcholinesterase.[1] Its inhibitory activity is crucial for its symptomatic relief in Alzheimer's disease by enhancing cholinergic neurotransmission.
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 (nM) | Source Organism/Tissue | Reference |
| Acetylcholinesterase (AChE) | 22 | Human Erythrocyte | [7] |
| Butyrylcholinesterase (BuChE) | 1560 | Human Plasma | [7] |
| Acetylcholinesterase (AChE) | 13 | Electrophorus electricus | [8] |
Modulation of Amyloid Precursor Protein (APP) Synthesis
This compound post-transcriptionally regulates APP synthesis by targeting the 5'-untranslated region (5'-UTR) of APP mRNA.[5] This interaction reduces the translational efficiency of APP mRNA, leading to decreased levels of full-length APP and subsequently, a reduction in the production of amyloid-beta peptides.[5][6] This non-cholinergic mechanism is independent of its AChE inhibitory activity and is a key aspect of its potential disease-modifying effects.[5] Both the (-) and (+) enantiomers of this compound are equipotent in downregulating APP expression.[6]
Table 2: Effect of this compound on APP and Aβ Levels
| Model System | This compound Concentration | Effect | Reference |
| Human Neuroblastoma Cells | 5 µM | Decreased APP and Aβ secretion | [5] |
| Human Neuroblastoma Cells | EC50 ~670 nM | Reduction in APP synthesis and Aβ concentrations | [7] |
| Mice | 15 mg/kg | Significantly lowered Aβ40 and Aβ42 levels | [7] |
Neurotrophic and Neuroprotective Signaling Pathways
The neurotrophic and neuroprotective effects of this compound are primarily mediated by the activation of the Protein Kinase C (PKC) and MAPK/ERK signaling pathways.[2][3] These pathways are critical for promoting cell survival, proliferation, and differentiation.
PKC and MAPK/ERK Signaling
Studies have shown that both (+)-phenserine and (−)-phenserine induce neurotrophic actions in human SH-SY5Y neuroblastoma cells, which are mediated by the PKC and ERK pathways.[2] This effect is retained even in the presence of Aβ and oxidative stress.[2] The neuroprotective activity of this compound against oxidative stress and glutamate toxicity is also dependent on these signaling cascades.[2][3] Activation of these pathways ultimately leads to an increase in the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and anti-apoptotic proteins such as Bcl-2.[2][9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the neurotrophic and neuroprotective effects of this compound.
In Vitro Assays
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[2][3]
-
Culture Medium: Basal growth medium typically consists of a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1% non-essential amino acids, and 50 µg/mL penicillin/streptomycin.
-
Differentiation: To induce a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (RA) at a concentration of 10 µM for several days.[10] Further differentiation can be achieved by subsequent treatment with brain-derived neurotrophic factor (BDNF).
-
Principle: The MTS assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium compound MTS into a colored formazan product that is soluble in cell culture medium. The quantity of formazan product as measured by the absorbance at 490-500 nm is directly proportional to the number of living cells in culture.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[11]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., APP, p-ERK, total ERK, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol:
-
Lyse cells to release intracellular contents.
-
Incubate the cell lysate with the DEVD-pNA (p-nitroaniline) colorimetric substrate or DEVD-AMC (7-amino-4-methylcoumarin) fluorometric substrate.
-
Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.
-
-
Principle: This assay is used to investigate the effect of this compound on the translational regulation of APP mRNA via its 5'-UTR. A reporter construct is created where the firefly luciferase gene is placed under the control of the APP 5'-UTR. A second reporter, Renilla luciferase, is co-transfected as an internal control for transfection efficiency.
-
Protocol:
-
Co-transfect cells with the APP 5'-UTR-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the activities of both firefly and Renilla luciferases sequentially using a luminometer and a dual-luciferase assay reagent kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific effect of this compound on the APP 5'-UTR.
-
In Vivo Models
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress human APP with mutations found in familial AD (e.g., APPswe) are commonly used to assess the efficacy of this compound in reducing Aβ pathology and improving cognitive deficits.[2]
-
Traumatic Brain Injury (TBI) Models: The controlled cortical impact (CCI) model is a well-characterized method to induce a reproducible TBI in rodents.[12] This model is used to evaluate the neuroprotective effects of this compound against TBI-induced neuronal damage, neuroinflammation, and behavioral impairments.
-
Principle: The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents, which is dependent on the hippocampus.
-
Protocol:
-
A circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface.
-
Animals are trained over several days to find the hidden platform using distal visual cues in the room.
-
Parameters measured include escape latency (time to find the platform), path length, and swimming speed.
-
A probe trial is conducted at the end of training, where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells by labeling the fragmented DNA in the nucleus.
-
Immunohistochemistry: This technique is used to visualize the localization and expression of specific proteins in brain tissue sections. Antibodies against markers for neuronal survival (e.g., NeuN), apoptosis (e.g., activated caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) are used.
Summary and Future Directions
This compound represents a promising multi-target therapeutic agent for neurodegenerative diseases. Its dual ability to enhance cholinergic function and reduce amyloid pathology, coupled with its neurotrophic and neuroprotective effects mediated through the PKC and MAPK/ERK pathways, provides a strong rationale for its continued investigation. Although early clinical trials showed mixed results, the unique mechanisms of action of this compound warrant further exploration, potentially with refined clinical trial designs and patient populations.[13] Future research should continue to dissect the intricate molecular pathways activated by this compound and explore its therapeutic potential in a broader range of neurodegenerative conditions. The detailed experimental protocols and compiled data in this guide are intended to facilitate these future research endeavors.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 4. bio-techne.com [bio-techne.com]
- 5. mmpc.org [mmpc.org]
- 6. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. mpbio.com [mpbio.com]
- 12. Controlled cortical impact model for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
Phenserine for Traumatic Brain Injury Research: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This technical guide provides an in-depth overview of Phenserine as a potential therapeutic agent for Traumatic Brain Injury (TBI). It consolidates key findings on its mechanism of action, preclinical efficacy, and detailed experimental protocols from foundational research. The guide is intended to serve as a comprehensive resource for professionals engaged in the study and development of novel TBI treatments.
Introduction to this compound
This compound is a novel, chirally pure, and lipophilic acetylcholinesterase (AChE) inhibitor originally developed as a potential treatment for Alzheimer's disease (AD).[1][2] Unlike many other AChE inhibitors, this compound possesses a dual mechanism of action that includes potent, non-cholinergic neuroprotective and neurotrophic properties.[3][4] These multifaceted actions make it a compelling candidate for TBI, a complex condition characterized by multiple pathological cascades including neuroinflammation, oxidative stress, excitotoxicity, and programmed cell death.[2][3] Preclinical studies have demonstrated that at clinically translatable doses, this compound can mitigate a broad range of TBI-induced pathologies, leading to improved histological and functional outcomes.[1][3]
Mechanism of Action
This compound's therapeutic potential in TBI stems from its ability to modulate multiple secondary injury cascades. Its mechanisms can be broadly categorized as cholinergic and non-cholinergic.
-
Cholinergic Action : As a potent AChE inhibitor (IC50 of 24 nM), this compound increases the availability of acetylcholine in the synaptic cleft.[1] While the cholinergic system is impaired in TBI, the role of AChE inhibition is complex, as initial acetylcholine levels can be paradoxically high post-injury.[1][2] However, its primary benefits in TBI appear to be driven by its other properties.[1]
-
Non-Cholinergic Actions : These actions are central to its efficacy in TBI models and are independent of AChE inhibition, as demonstrated by studies using its non-cholinesterase inhibiting enantiomer, (+)-phenserine (Posiphen).[1]
-
Anti-inflammatory Effects : this compound significantly reduces neuroinflammation by mitigating the activation of microglia and astrocytes.[1][5] It decreases the expression of pro-inflammatory markers like Ionized calcium-binding adapter molecule 1 (IBA1) and Tumor Necrosis Factor-alpha (TNF-α).[5]
-
Anti-apoptotic Signaling : The drug promotes neuronal survival by modulating pathways of programmed cell death. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and the neurotrophic factor BDNF, while downregulating the pro-apoptotic protein activated-caspase 3.[4][6] This regulation may be mediated through the ERK-1/2 signaling pathway.[6]
-
Reduction of Oxidative Stress : this compound counteracts TBI-induced oxidative stress by reducing lipid peroxidation, measured by thiobarbituric acid reactive substances (TBARS), and by augmenting the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[2][7][8]
-
Modulation of Amyloid Precursor Protein (APP) : this compound post-transcriptionally downregulates the synthesis of APP.[2][9] This action is mediated via an iron-responsive element in the 5'-untranslated region (5'UTR) of the APP mRNA, thereby reducing the production of potentially toxic Aβ peptides.[2][9]
-
Visualized Signaling Pathways
Caption: this compound's multifaceted mechanism against TBI pathologies.
Quantitative Data from Preclinical Studies
The efficacy of this compound in TBI has been quantified across multiple preclinical studies, primarily in rodent models. The data below summarizes key findings related to histological, behavioral, and biochemical outcomes.
Table 1: Histological and Cellular Outcomes
| Outcome Measure | TBI Model | Animal | Treatment Protocol | Result | Citation |
| Contusion Volume | CCI | Mouse | 2.5 mg/kg, i.p., BID x 5 days | Reduced from 18.00 ± 0.96% to 12.93 ± 0.09% of contralateral hemisphere | [1] |
| Lateral Ventricle Size | CCI | Mouse | 2.5 mg/kg, i.p., BID x 5 days | Significantly ameliorated enlargement | [1] |
| Microglial Activation (IBA1-IR) | Weight Drop | Mouse | 2.5 & 5.0 mg/kg, i.p., BID x 5 days | Significantly decreased in hippocampus and cortex | [5] |
| Neuronal Degeneration (FJC+) | Weight Drop | Mouse | 2.5 & 5.0 mg/kg, i.p., BID x 5 days | Fully abated mTBI-induced increase in degenerating neurons | [5] |
| Astrocyte Activation (GFAP) | Weight Drop | Mouse | 5.0 mg/kg, i.p., BID x 5 days | Mitigated mTBI-induced increase in GFAP immunoreactivity | [4][5] |
| Synaptic Density (PSD-95) | Weight Drop | Mouse | 5.0 mg/kg, i.p., BID x 5 days | Mitigated mTBI-induced loss of postsynaptic marker PSD-95 | [5] |
Table 2: Behavioral and Functional Outcomes
| Outcome Measure | TBI Model | Animal | Treatment Protocol | Result | Citation |
| Motor Asymmetry (EBST) | CCI | Mouse | 2.5 mg/kg, i.p., BID x 5 days | Significantly attenuated TBI-induced impairments | [1] |
| Sensorimotor Function (ART) | CCI | Mouse | 2.5 mg/kg, i.p., BID x 5 days | Significantly attenuated TBI-induced impairments | [1] |
| Motor Coordination (BWT) | CCI | Mouse | 2.5 mg/kg, i.p., BID x 5 days | Significantly attenuated TBI-induced impairments | [1] |
| Visual Memory (NOR) | Weight Drop | Mouse | 2.5 & 5.0 mg/kg, i.p., BID x 5 days | Significantly ameliorated cognitive deficits | [5][7] |
| Spatial Memory (Y-maze) | Weight Drop | Mouse | 2.5 & 5.0 mg/kg, i.p., BID x 5 days | Significantly ameliorated cognitive deficits | [5] |
Table 3: Biochemical and Molecular Outcomes
| Outcome Measure | TBI Model | Animal | Treatment Protocol | Result | Citation |
| TNF-α Levels | Weight Drop | Mouse | 2.5 & 5.0 mg/kg, i.p., BID x 5 days | Reduced levels of IBA1/TNF-α co-localization | [5] |
| Lipid Peroxidation (TBARS) | Weight Drop | Mouse | 2.5 & 5.0 mg/kg, i.p., BID x 5 days | Reduced elevation in TBARS at 14 days post-injury | [7][8] |
| Antioxidant Enzymes (SOD, GPx) | Weight Drop | Mouse | 2.5 & 5.0 mg/kg, i.p., BID x 5 days | Augmented activity and protein levels | [2][4][8] |
| Amyloid Precursor Protein (APP) | Ischemia | Rat | N/A | Lowered ischemia-induced elevations in APP protein levels | [6] |
| BDNF Levels | Ischemia | Rat | N/A | Elevated levels of Brain-Derived Neurotrophic Factor | [4][6] |
Experimental Protocols
Animal Models of TBI
-
Controlled Cortical Impact (CCI) Model : This model is used to create a focal contusion injury.[1]
-
Anesthesia : Mice are anesthetized, typically with isoflurane.
-
Craniotomy : A craniotomy is performed over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Impact : A pneumatically or electromagnetically driven impactor tip is used to strike the exposed cortex at a controlled velocity and depth (e.g., 5.25 m/s velocity, 1.5-2.5 mm depth) to induce mild, moderate, or severe injury.[10]
-
Closure : The bone flap is not replaced, and the scalp is sutured. Core body temperature is maintained at 36–37°C during and after surgery.[1]
-
-
Weight Drop (Concussive) Model : This model simulates a closed-head, diffuse brain injury.[5]
-
Anesthesia : Mice are anesthetized.
-
Positioning : The animal is placed on a platform with its head exposed.
-
Impact : A cylindrical metal weight (e.g., 30 g) is dropped from a specified height (e.g., 80 cm) through a guide tube onto the head, typically over the midline sagittal suture.[5]
-
Recovery : Animals are monitored for recovery from anesthesia on a heating pad.
-
Drug Administration Protocol
-
Compound : (-)-Phenserine tartrate is dissolved in a vehicle such as saline or double-distilled water.[1][5]
-
Dosage : Clinically translatable doses of 2.5 mg/kg or 5.0 mg/kg are commonly used.[1][5]
-
Regimen : The first injection is typically administered 30 minutes post-TBI. Subsequent injections are given twice daily (BID) for a total of 5 consecutive days.[1][5]
Experimental Workflow Visualization
Caption: A typical experimental timeline for this compound studies in TBI models.
Behavioral Assessments
-
Elevated Body Swing Test (EBST) : Measures motor asymmetry. The mouse is held by its tail and elevated. The direction of swings (left or right) is recorded over a set number of trials. A bias towards one side indicates asymmetry.[1]
-
Adhesive Removal Test (ART) : Assesses sensorimotor function. A small adhesive dot is placed on the paw, and the time to notice and remove it is recorded.[1]
-
Beam Walking Test (BWT) : Evaluates motor coordination and balance. Mice are trained to traverse a narrow beam, and the time taken and number of foot slips are recorded.[1]
-
Novel Object Recognition (NOR) : Tests visual memory. Mice are familiarized with two identical objects. Later, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.[5]
Histological and Biochemical Analyses
-
Contusion Volume Measurement : Brains are sectioned and stained (e.g., with Cresyl violet). The area of the contralateral hemisphere and the intact area of the ipsilateral hemisphere are measured on serial sections. The contusion volume is calculated as the percentage of tissue loss in the ipsilateral hemisphere compared to the contralateral one.[1]
-
Immunohistochemistry (IHC) : Brain sections are incubated with primary antibodies against specific markers (e.g., IBA1 for microglia, GFAP for astrocytes, PSD-95 for synapses). A secondary antibody conjugated to a fluorescent tag or an enzyme is used for visualization and quantification.[5]
-
Fluoro-Jade C (FJC) Staining : This stain specifically binds to degenerating neurons, allowing for their quantification in different brain regions.[5]
-
Oxidative Stress Assays :
Summary and Future Directions
This compound presents a promising, multi-modal therapeutic strategy for TBI. Preclinical data robustly demonstrates its ability to concurrently target neuroinflammation, apoptosis, oxidative stress, and excitotoxicity, leading to significant improvements in both histological and functional outcomes.[1][3][5] Its established safety profile in human clinical trials for Alzheimer's disease could facilitate its rapid repositioning and evaluation for TBI.[3][11]
Future research should focus on:
-
Establishing efficacy in a wider range of TBI models, including those with repetitive injury and polytrauma.
-
Defining the optimal therapeutic window for administration post-injury.
-
Conducting well-designed clinical trials to translate the compelling preclinical findings into effective treatments for TBI patients.
References
- 1. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning drugs for traumatic brain injury - N-acetyl cysteine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Phenserine tartrate (PhenT) as a treatment for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Repurposing in the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive Impairments Induced by Concussive Mild Traumatic Brain Injury in Mouse Are Ameliorated by Treatment with this compound via Multiple Non-Cholinergic and Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognitive Impairments Induced by Concussive Mild Traumatic Brain Injury in Mouse Are Ameliorated by Treatment with this compound via Multiple Non-Cholinergic and Cholinergic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 11. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Odyssey of Phenserine: An In-Depth Technical Guide to its Alzheimer's Disease Trials
For Researchers, Scientists, and Drug Development Professionals
Phenserine, a dual-action acetylcholinesterase inhibitor and amyloid precursor protein (APP) synthesis modulator, has undergone a complex and ultimately challenging journey through clinical trials for the treatment of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the history of these trials, detailing the experimental protocols, quantitative outcomes, and the underlying molecular mechanisms of action.
Executive Summary
This compound emerged as a promising candidate for AD therapy due to its unique dual mechanism of action. It not only addresses the symptomatic cholinergic deficit seen in AD by inhibiting acetylcholinesterase (AChE) but also targets the underlying pathology by reducing the production of amyloid-beta (Aβ) peptides.[1][2] This is achieved by modulating the translation of the amyloid precursor protein (APP) messenger RNA (mRNA).[3] Despite a promising preclinical profile and some positive signals in early clinical studies, this compound ultimately failed to meet its primary endpoints in a pivotal Phase III trial, leading to the discontinuation of its development for AD.[4][5][6] This guide will dissect the clinical trial data and scientific rationale behind both the initial optimism and the eventual outcome.
Mechanism of Action
This compound's therapeutic rationale in Alzheimer's disease is based on two distinct molecular pathways:
Cholinergic Pathway: Acetylcholinesterase Inhibition
This compound acts as a pseudo-irreversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD and crucial for cognitive functions like memory and learning.[1][7]
Amyloid Pathway: Modulation of APP Synthesis
Independent of its cholinergic activity, this compound reduces the synthesis of APP, the precursor protein to the Aβ peptides that form amyloid plaques in the brains of AD patients.[3] It achieves this by interacting with a specific iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the APP mRNA, which in turn inhibits its translation into protein.[2][3] This mechanism suggested a potential disease-modifying effect by targeting a core pathological process in AD.
Clinical Trials Overview
This compound progressed through a series of clinical trials, from initial safety and tolerability studies to large-scale efficacy trials.
Phase I Trials
Initiated in late 1999, Phase I trials in healthy elderly volunteers established a safe therapeutic range for single and multiple oral doses of this compound, identified as 5 to 20 mg.[1] These studies also demonstrated a dose-dependent inhibition of erythrocyte AChE.[1] The most common adverse events were dose-limiting nausea and vomiting, particularly at the 20 mg dose.[1]
Phase II Trials
A double-blind, placebo-controlled, randomized Phase II study was initiated in late 2000 in patients with mild to moderate AD.[1] This was followed by a Phase IIb trial in mid-2003 designed to assess the effects of this compound on AβPP and Aβ in plasma and cerebrospinal fluid (CSF).[1]
Table 1: Summary of this compound Phase II Clinical Trial
| Trial Phase | Year Initiated | Number of Patients | Patient Population | Dosage | Primary Endpoints | Key Outcomes |
| Phase II | 2000 | 72 | Mild to moderate AD | 5 mg BID for 2 weeks, then 10 mg BID for 10 weeks | ADAS-Cog, CGIC | Showed positive trends, with a 2.6-point improvement on ADAS-Cog from baseline for the this compound group versus a 0.7-point improvement for placebo.[1] Statistically significant benefits were seen on the CANTAB-PAL assessment (p < 0.05).[1] |
| Phase IIb | 2003 | 75 | Mild to moderate AD | 10 mg and 15 mg BID | AβPP and Aβ levels in plasma and CSF | Showed trends in reducing Aβ levels that did not reach statistical significance.[1] |
Phase III Trials
A large, multicenter, randomized, placebo-controlled, double-blind Phase III trial was initiated in 2003.[1]
Table 2: Summary of this compound Phase III Clinical Trial
| Trial Phase | Year Initiated | Number of Patients | Patient Population | Dosage | Primary Endpoints | Key Outcomes |
| Phase III | 2003 | 375 | Mild to moderate AD | 10 mg BID, 15 mg BID | ADAS-Cog, CIBIC+ | Did not reach statistical significance for the primary endpoints.[1][4] At 12 weeks, the high-dose this compound group showed a non-statistically significant improvement on ADAS-Cog (-2.5 points) compared to placebo (-1.9 points). For patients treated beyond 12 weeks, a statistically significant difference was observed on ADAS-Cog (p=0.0286).[8][9] |
Experimental Protocols
Patient Population and Inclusion/Exclusion Criteria
Across the trials, patients were generally required to have a diagnosis of probable AD, be of a certain age (typically 50 years or older), and have mild to moderate disease severity as defined by scores on the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating (CDR) scale. Key exclusion criteria often included the presence of other significant neurological or psychiatric disorders and the use of other investigational drugs or certain prohibited medications.
Dosing Regimens
Dosing in the clinical trials typically involved a titration schedule, starting with a lower dose (e.g., 5 mg BID) and escalating to the target dose (e.g., 10 mg or 15 mg BID) over several weeks to improve tolerability.[1]
Efficacy and Safety Assessments
The primary efficacy endpoints in the later-phase trials were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC+).[1] Secondary endpoints often included the MMSE, the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and the Neuropsychiatric Inventory (NPI).[1]
Biomarker Analysis
The Phase IIb trial specifically focused on changes in plasma and CSF biomarkers. This involved the collection of CSF via lumbar puncture and subsequent analysis for levels of Aβ peptides (Aβ40 and Aβ42) and soluble AβPP.
Quantitative Data Summary
The clinical trial results for this compound were mixed, with some encouraging signals that did not translate into statistically significant primary endpoint outcomes in the pivotal Phase III study.
Table 3: Quantitative Outcomes of Key this compound Clinical Trials
| Trial Phase | Endpoint | This compound Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | P-value |
| Phase II | ADAS-Cog | -2.6 | -0.7 | Not reported as statistically significant |
| Phase III (12 weeks) | ADAS-Cog (High Dose) | -2.5 | -1.9 | Not statistically significant |
| Phase III (>12 weeks) | ADAS-Cog (High Dose) | -3.18 | -0.66 | 0.0286[8] |
| Phase III (>12 weeks) | CIBIC+ (High Dose) | 3.59 | 3.95 | 0.0568[8] |
Conclusion and Future Directions
The clinical development of this compound for Alzheimer's disease was ultimately halted due to the failure to demonstrate statistically significant efficacy in its pivotal Phase III trial.[6] Despite this, the dual-action approach of simultaneously targeting cholinergic deficits and amyloid pathology remains a compelling strategy in AD drug development. The experience with this compound underscores the challenges in translating promising preclinical findings into clinical success for this complex neurodegenerative disease. Future research may explore reformulations of this compound to enhance its bioavailability and efficacy or investigate its components, such as its enantiomer posiphen, which also demonstrates effects on APP synthesis.[2] The comprehensive data from the this compound clinical trials provide valuable insights for the design and interpretation of future studies targeting these pathways in Alzheimer's disease.
References
- 1. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Axonyx: this compound Did Not Achieve Significant Efficacy In Phase III Alzheimer's Disease Trial [bionity.com]
- 6. Axonyx Inc. Abandons Development Of this compound - BioSpace [biospace.com]
- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Phenserine Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Phenserine stock solutions in cell culture experiments. This compound is a reversible acetylcholinesterase (AChE) inhibitor with neuroprotective and neurotrophic properties, making it a compound of interest in neurodegenerative disease research, particularly Alzheimer's disease.[1][2]
This compound: Key Properties and Mechanism of Action
This compound acts through both cholinergic and non-cholinergic pathways.[1] As an AChE inhibitor, it increases the levels of acetylcholine in the synaptic cleft.[1] Its non-cholinergic actions include the modulation of β-amyloid precursor protein (APP) translation, leading to a reduction in amyloid-β (Aβ) peptide formation.[2][3] This is thought to occur via interaction with the 5'-untranslated region of APP mRNA.[2][3] Furthermore, this compound's neuroprotective effects are associated with the activation of signaling pathways such as the ERK/MAPK and PKC pathways, leading to increased levels of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2, and a decrease in activated caspase-3.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O₂ | [1] |
| Molecular Weight | 337.42 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility (DMSO) | ≥ 200 mg/mL (≥ 592.73 mM) | [6][7] |
| Solubility (Ethanol) | 25 mg/mL | [8] |
| Solubility (Water) | ~0.0509 mg/mL (insoluble) | [7][9] |
| In Vitro Working Concentration | 0.5 µM - 50 µM | [3][7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [6][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous/cell culture grade DMSO
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 3.374 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous/cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[7][8]
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is recommended for long-term storage and use in sensitive cell lines.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7][8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate solution (or the stock solution directly) into the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used for treatment. This accounts for any potential effects of the solvent on the cells.
-
Treatment: Mix the medium containing the working concentration of this compound gently and apply it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Signaling pathways involved in this compound's neuroprotective actions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. glpbio.com [glpbio.com]
- 9. go.drugbank.com [go.drugbank.com]
In Vivo Dosing Vehicle and Protocols for Phenserine in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of Phenserine in mice. The information is curated to assist in the design and execution of pre-clinical studies investigating the therapeutic potential of this compound.
This compound: A Multi-Target Drug Candidate
This compound is a drug candidate with a dual mechanism of action, making it a compound of interest for neurodegenerative diseases.[1][2] It acts as a selective, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE), which is a key enzyme in the breakdown of the neurotransmitter acetylcholine.[2][3] This cholinergic action is known to improve cognitive function.[3]
Beyond its effects on the cholinergic system, this compound also exhibits non-cholinergic neuroprotective properties.[3] It has been shown to reduce the levels of amyloid-β precursor protein (APP) and the subsequent formation of amyloid-β (Aβ) peptides, which are hallmarks of Alzheimer's disease.[1][3] These neuroprotective effects are mediated, in part, through the activation of the Protein Kinase C (PKC) and Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[4] This activation leads to an increase in neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2, while decreasing the activation of pro-apoptotic caspase-3.[3]
Physicochemical Properties and Solubility
This compound is a lipophilic compound with a molecular weight of 337.42 g/mol .[3] Its tartrate salt form is noted to have improved aqueous solubility.[5] The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is critical for the selection of an appropriate dosing vehicle.
| Solvent | Solubility | Notes |
| DMSO | ≥ 200 mg/mL | Ultrasonic assistance may be needed |
| Ethanol | 25 mg/mL | |
| DMF | 25 mg/mL | |
| Water | < 0.1 mg/mL | Insoluble |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL | Clear solution |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | Clear solution |
Recommended In Vivo Dosing Vehicles for Mice
The selection of an appropriate vehicle is crucial for ensuring the bioavailability and tolerability of the administered compound. Based on published literature, two primary vehicles have been successfully used for the intraperitoneal (i.p.) administration of this compound in mice.
Vehicle 1: Aqueous Suspension
For studies where a simple aqueous vehicle is preferred, this compound can be administered in double distilled water.[6] This is particularly relevant when using the tartrate salt of this compound, which has higher water solubility.[5]
Vehicle 2: Co-Solvent Formulation
For achieving higher concentrations and ensuring solubility, a co-solvent system is recommended. A commonly used formulation consists of:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Polysorbate 80 (Tween-80)
-
45% Saline[7]
This vehicle is suitable for dissolving lipophilic compounds like this compound for in vivo use.
Experimental Protocols
Below are detailed protocols for the preparation of dosing solutions and their administration to mice.
Protocol 1: Preparation of this compound in Double Distilled Water
Materials:
-
This compound tartrate
-
Sterile double distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound tartrate based on the desired dose (e.g., 2.5 or 5.0 mg/kg) and the number and weight of the mice to be treated.[6]
-
Weigh the calculated amount of this compound tartrate and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ddH₂O to achieve the final desired concentration. The injection volume for intraperitoneal administration in mice should be approximately 0.1 mL per 10 g of body weight.[6]
-
Vortex the solution until the this compound tartrate is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
Draw the solution into sterile syringes for administration.
Protocol 2: Preparation of this compound in Co-Solvent Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare the co-solvent vehicle by mixing the components in the following order and proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Ensure each component is fully mixed before adding the next.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the pre-mixed co-solvent vehicle to the this compound powder.
-
Vortex the mixture thoroughly until the this compound is completely dissolved, resulting in a clear solution.[7]
-
Draw the solution into sterile syringes for administration.
Protocol 3: Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
-
Sterile gauze pads
Procedure:
-
Accurately weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Position the mouse to expose the lower abdominal quadrants. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Disinfect the injection site in the lower right abdominal quadrant with a sterile gauze pad soaked in 70% ethanol. This location minimizes the risk of puncturing the cecum or bladder.
-
Insert the needle (27-30 gauge) at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Visualization of this compound's Mechanism of Action
To visually represent the complex signaling pathways modulated by this compound, the following diagrams have been generated using the DOT language.
Caption: Dual mechanisms of this compound action.
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols: Phenserine Treatment in SH-SY5Y Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenserine is a versatile experimental drug investigated primarily for its potential therapeutic role in Alzheimer's disease. It functions as a reversible acetylcholinesterase (AChE) inhibitor and also demonstrates non-cholinergic activities, including the modulation of amyloid-β precursor protein (βAPP) synthesis and the activation of neuroprotective signaling pathways.[1][2][3] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neurobiology as it can be differentiated into a neuronal phenotype and expresses key neuronal markers, making it an ideal system for studying the effects of neuroactive compounds like this compound.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for treating SH-SY5Y cells with this compound, assessing its effects on cell viability, protein expression, and enzymatic activity.
Data Presentation: Summary of this compound Effects
The following table summarizes the quantitative parameters and observed effects of this compound treatment on SH-SY5Y neuroblastoma cells as reported in the literature.
| Parameter | Value | Observed Effect | Reference |
| Drug Isomer(s) | (+)-Phenserine, (-)-Phenserine | Both isomers demonstrate neurotrophic and neuroprotective effects.[7][8] (-)-Phenserine is a potent AChE inhibitor, while (+)-Phenserine is not.[4] | [4][7][8] |
| Treatment Concentration | 3 µM - 300 µM | Dose-dependent increase in cell proliferation (neurotrophic effect).[6][8][9] Neuroprotection against H₂O₂ and glutamate toxicity observed at 3-30 µM.[6] | [6][8][9] |
| Treatment Time | 0.5 - 24 hours | A significant decrease in βAPP protein levels was observed after 4 hours of treatment.[4] Increased cell proliferation was measured after 24 hours.[6][8] | [4][6][8] |
| Effect on βAPP | 5 µM this compound | Both (+) and (-) isomers reduced βAPP protein levels, with a dramatic decline after 4 hours, without altering βAPP mRNA levels.[4] | [4] |
| Effect on Cell Viability | 1 - 100 µM (-)-Phenserine | Mitigated oxygen-glucose deprivation (OGD)-induced cell death, showing an inverted U-shaped dose-response curve.[1] | [1] |
| Signaling Pathways | 30 µM (+)-Phenserine | Neurotrophic and neuroprotective actions are mediated by the Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK) pathways.[7][8] | [7][8] |
Key Signaling Pathways and Experimental Workflows
This compound exerts its effects through multiple signaling cascades. Its neuroprotective and neurotrophic activities are primarily mediated via the PKC and ERK pathways.[7][8] Independently, it reduces the translation of βAPP mRNA, thereby lowering levels of βAPP and its cleavage product, amyloid-β.[2][4]
The general workflow for investigating this compound's effects involves cell culture, treatment, and subsequent analysis using various biochemical and cellular assays.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing SH-SY5Y cells to ensure healthy, logarithmically growing cells for experiments.
Materials:
-
SH-SY5Y cells
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[10][11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks, multi-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.[10] Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Culturing: Transfer the resuspended cells to a T-75 flask. Culture in an incubator at 37°C with 5% CO₂.
-
Maintenance: Change the growth medium every 2-3 days.[5]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.[12] Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 2 volumes of complete growth medium.[13] Centrifuge, resuspend the pellet, and re-plate at a 1:2 to 1:3 split ratio.[12]
Protocol 2: this compound Treatment of SH-SY5Y Cells
Materials:
-
This compound (e.g., (+)-Phenserine tartrate, (-)-Phenserine tartrate)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cultured SH-SY5Y cells in multi-well plates
-
Growth Medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to prepare working concentrations. Ensure the final DMSO concentration in the culture wells is below 0.1% to avoid solvent toxicity.
-
Cell Seeding: Seed SH-SY5Y cells in the appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density (e.g., 1-2 x 10⁴ cells/well for a 96-well plate).[11][14] Allow cells to adhere for 24 hours.
-
Treatment: Aspirate the existing medium and replace it with the medium containing the desired concentration of this compound (e.g., 5 µM for βAPP analysis, 3-30 µM for neuroprotection studies).[4][6] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours for βAPP analysis, 24 hours for viability/neurotrophic assays).[4][8] Proceed to downstream analysis.
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following this compound treatment, add 10-20 µL of MTT solution to each well of the 96-well plate.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14][16] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis for βAPP and Signaling Proteins
This protocol is for detecting changes in the expression levels of proteins such as βAPP, p-ERK, Bcl-2, and activated Caspase-3.
Materials:
-
Treated cells in 6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-βAPP, anti-p-ERK, anti-ERK, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X SDS loading buffer and heat at 95-100°C for 5 minutes.[18]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[18][19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again as in step 8. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
Protocol 5: Acetylcholinesterase (AChE) Activity Assay
This assay, based on the Ellman method, measures the AChE activity in cell lysates, which is expected to be inhibited by (-)-Phenserine.
Materials:
-
Cell lysates prepared as for Western Blotting (without SDS)
-
96-well plate
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[20]
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))[20]
-
Acetylthiocholine iodide (ATCI) substrate[20]
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration. Dilute samples to an appropriate concentration in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the cell lysate sample.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate. The final reaction volume is typically 200 µL.[20]
-
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.[21]
-
Calculation: The rate of increase in absorbance is directly proportional to the AChE activity. Calculate the activity based on the rate of reaction and compare the activity in this compound-treated samples to controls.
References
- 1. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. SH-SY5Y culturing [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. cyagen.com [cyagen.com]
- 13. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Phenserine Studies in APP/PS1 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing APP/PS1 transgenic mice in preclinical studies of Phenserine, a promising therapeutic agent for Alzheimer's Disease (AD). This document outlines this compound's dual mechanism of action, detailed experimental protocols, and a summary of expected quantitative outcomes.
Introduction to APP/PS1 Mice and this compound
The APP/PS1 transgenic mouse is a widely used model in Alzheimer's research. It co-expresses a mutated human amyloid precursor protein (APP) and a mutant human presenilin-1 (PSEN1) gene.[1] This genetic combination leads to the age-dependent accumulation of amyloid-beta (Aβ) peptides, forming plaques in the brain, which is a key pathological hallmark of AD.[1][2] These mice also exhibit cognitive deficits, such as impaired spatial learning and memory, making them suitable for evaluating potential AD therapies.[1][2]
This compound is a novel acetylcholinesterase (AChE) inhibitor that demonstrates a dual mechanism of action.[3][4] Beyond its primary role in enhancing cholinergic function by inhibiting the breakdown of acetylcholine, this compound also modulates the processing of APP.[4][5] It post-transcriptionally suppresses the synthesis of APP by targeting the 5'-untranslated region (5'-UTR) of APP mRNA.[6][7][8] This action reduces the overall levels of APP and, consequently, the production of neurotoxic Aβ peptides.[6][7][9] Its enantiomer, (+)-phenserine (posiphen), lacks significant anticholinesterase activity but retains the ability to lower APP and Aβ levels.[9]
This compound's Mechanism of Action
This compound's therapeutic potential stems from its ability to address both symptomatic and disease-modifying aspects of Alzheimer's disease.
-
Cholinergic Pathway (Symptomatic Relief): As a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), (-)-Phenserine increases the availability of acetylcholine in the synaptic cleft.[3][4][6] This enhancement of cholinergic neurotransmission is known to improve cognitive functions like memory and learning, which are impaired in AD patients due to the degeneration of cholinergic neurons.[10]
-
Non-Cholinergic Pathway (Disease Modification): Independently of its AChE inhibition, this compound reduces the production of Aβ peptides.[5][6] It achieves this by binding to the 5'-UTR of the APP mRNA, which inhibits its translation into the APP protein.[7][8] A reduction in the precursor protein leads to decreased cleavage by β-secretase (BACE1) and γ-secretase, ultimately lowering the generation of Aβ40 and Aβ42 peptides.[9]
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action.
Caption: APP processing and the inhibitory effect of this compound.
Experimental Protocols
The following protocols provide a framework for conducting this compound studies in APP/PS1 mice. Specific parameters may require optimization.
Animal Model and Drug Administration
-
Animal Model: APP/PS1 double transgenic mice (e.g., B6.Cg-Tg(Thy1-APPSw,Thy1-PSEN1*L166P)21Jckr) and wild-type (WT) littermates as controls.[2] Age of mice will depend on study goals (e.g., 6-8 months for established pathology).
-
Housing: Standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
Drug Preparation: this compound tartrate can be dissolved in a suitable vehicle (e.g., sterile saline or water).
-
Administration:
-
Route: Oral gavage or intraperitoneal (i.p.) injection are common. Oral administration has shown high bioavailability.[11]
-
Dosage: Doses ranging from 7.5 to 75 mg/kg daily have been used in mice for the related compound, posiphen.[9] A dose-response study is recommended to determine the optimal dose for APP/PS1 mice. For (-)-Phenserine, a dose of 7.5 mg/kg (i.p. daily) has been shown to elevate BDNF levels in AD transgenic mice.[12]
-
Duration: Treatment duration can range from 3 weeks to several months, depending on the endpoint being measured (e.g., short-term for cognitive effects, long-term for plaque reduction).[9]
-
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a standard test for assessing spatial learning and memory deficits in APP/PS1 mice.[1]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform (10 cm diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice undergo four trials per day.
-
For each trial, the mouse is gently placed into the pool facing the wall from one of four starting positions (N, S, E, W), with the sequence varied daily.
-
The mouse is allowed to swim for 60-90 seconds to find the hidden platform.[1]
-
If the mouse fails to find the platform within the time limit, it is gently guided to it and allowed to remain there for 15-20 seconds.[1]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the mouse crosses the former platform location, and swim speed.
-
-
-
Data Analysis: Compare escape latencies during acquisition and time in the target quadrant during the probe trial between this compound-treated, vehicle-treated APP/PS1 mice, and WT controls.
Biochemical Analysis
-
Following the final behavioral test, euthanize mice via an approved IACUC protocol.
-
Rapidly dissect the brain and separate the cortex and hippocampus on ice.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until use.
-
For analysis, homogenize tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at ~14,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) for analysis. The pellet can be further processed to extract insoluble proteins.
-
Use commercially available ELISA kits to quantify Aβ40 and Aβ42 levels in the brain homogenates.
-
Follow the manufacturer's instructions precisely.
-
Measure protein concentration in the homogenates (e.g., using a BCA assay) to normalize Aβ levels (pg/mg of total protein).
-
Protein Quantification: Determine the protein concentration of the brain lysates.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.
Experimental Workflow Diagram
Caption: Preclinical study workflow for this compound in APP/PS1 mice.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on this compound and related compounds. These values can serve as a benchmark for expected outcomes in APP/PS1 mouse studies.
Table 1: Effect of this compound on Cholinesterase Activity
| Compound | Target | IC₅₀ | Organism/Tissue | Reference |
|---|---|---|---|---|
| (-)-Phenserine | Acetylcholinesterase (AChE) | 22 nM | Human Erythrocyte | [6] |
| (-)-Phenserine | Butyrylcholinesterase (BChE) | 1560 nM | Human Plasma | [6] |
| (-)-Phenserine | Brain AChE Inhibition | >70% (in vivo) | Rat | [11] |
| (-)-Phenserine | Brain ACh Levels | >3-fold increase | Rat |[11] |
Table 2: Effect of this compound/(+)-Phenserine on APP and Aβ Levels
| Compound | Model System | Treatment | Effect on APP | Effect on Aβ40/Aβ42 | Reference |
|---|---|---|---|---|---|
| This compound | Human Neuroblastoma Cells | 5 µM | Time-dependent decrease | Decreased secretion | [7] |
| (+)-Phenserine (Posiphen) | Mice (in vivo) | 15-75 mg/kg, 21 days | Dose-dependent decrease | Significant decrease | [9] |
| this compound | Humans (Phase II trial) | 10-15 mg BID | Trend towards reduction | Trend towards reduction (not statistically significant) |[6] |
Table 3: Effect of this compound on Cognitive Performance
| Compound | Model/Patient Group | Test | Outcome | Reference |
|---|---|---|---|---|
| (-)-Phenserine | Learning-impaired rats | Stone Maze | Improved cognitive performance | [5] |
| This compound (15mg BID) | Mild-moderate AD Patients (>12 weeks) | ADAS-cog | Statistically significant improvement (p=0.0286) | [6][15] |
| this compound (15mg BID) | Mild-moderate AD Patients (>12 weeks) | CIBIC+ | Trend towards improvement (p=0.0568) |[6][15] |
References
- 1. 7.3 Quantifying the Effects of Neurotropin – Selected Topics in Health and Disease (Vol. 3) [ecampusontario.pressbooks.pub]
- 2. alzforum.org [alzforum.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APP/PS1 mice overexpressing SREBP-2 exhibit combined Aβ accumulation and tau pathology underlying Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Phenserine AChE Inhibition using the Ellman Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenserine is a selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] This inhibitory action increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions like Alzheimer's disease.[2][4] Unlike some other AChE inhibitors, this compound has been described as a non-competitive or mixed-type inhibitor.[5][6] It also exhibits a second mechanism of action by reducing the secretion of beta-amyloid, a protein implicated in the pathology of Alzheimer's disease.[5][7] The Ellman assay is a simple, rapid, and reliable colorimetric method widely used to measure AChE activity and screen for its inhibitors.[8][9] This document provides detailed application notes and protocols for utilizing the Ellman assay to characterize the inhibitory effect of this compound on AChE.
Principle of the Ellman Assay
The Ellman assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine.[9] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[9][10] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis is reduced, leading to a decrease in the rate of color development.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's inhibition of AChE, as determined by the Ellman assay and other kinetic studies.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.013 µM | Electrophorus electricus AChE | [6] |
| IC50 | 0.0453 µM | Human erythrocyte AChE | [11] |
| Inhibition Type | Mixed (competitive and uncompetitive) | Electrophorus electricus AChE | [6] |
| Inhibition Type | Non-competitive | Human erythrocyte AChE | [11] |
| Ki (competitive) | 0.39 µM | Electrophorus electricus AChE | [6] |
| Ki (uncompetitive) | 0.21 µM | Electrophorus electricus AChE | [6] |
| Ki | 0.048 µM | Human erythrocyte AChE | [11] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound for AChE inhibition using the Ellman assay in a 96-well microplate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human erythrocytes
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL just before use. Keep the solution on ice.[8]
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[8]
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer. Store this solution protected from light.[8]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 20 µL Phosphate Buffer (or solvent used for this compound).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Phosphate Buffer (or solvent).
-
Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).[12]
-
-
Pre-incubation:
-
Initiate Reaction:
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm.
-
Take readings every minute for a total of 10-15 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Acetylcholinesterase (AChE) signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for determining this compound AChE inhibition using the Ellman assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (-)-Phenserine | C20H23N3O2 | CID 192706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of this compound Tartrate, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for HPLC Analysis of Phenserine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenserine, a selective, reversible acetylcholinesterase (AChE) inhibitor, has been investigated for its therapeutic potential in Alzheimer's disease. Understanding its pharmacokinetic profile and metabolic fate is crucial for drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites—N1-benzylnorserine, N8-norserine, and N1-phenethylnorserine—in biological matrices using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of this compound
This compound undergoes N-dealkylation, a common metabolic pathway for compounds containing N-alkyl groups, to form its primary metabolites. The metabolic process involves the removal of alkyl groups from the nitrogen atoms, leading to the formation of N1-benzylnorserine, N8-norserine, and N1-phenethylnorserine.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma and Brain Tissue)
A robust sample preparation is critical for accurate and reproducible results. The following protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound and its metabolites.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Diethylamine
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
For plasma samples, centrifuge at 3000 x g for 10 minutes to separate plasma.
-
For brain tissue, homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) and centrifuge to obtain a clear supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
-
Elution:
-
Elute this compound and its metabolites with 3 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.
-
HPLC Analysis Method
This method is designed for the simultaneous quantification of this compound and its metabolites.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of Water, Methanol, and Diethylamine (65:35:0.5, v/v/v), pH adjusted to 6.8 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 50°C |
| UV Detection | 233 nm |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method for this compound and its metabolites. Note: These are representative values and may vary based on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | ~8.5 | 1 - 1000 | 0.5 | 1 | 92 - 101 |
| N1-benzylnorserine | ~10.2 | 1 - 1000 | 0.5 | 1 | 92 - 101 |
| N8-norserine | ~7.1 | 1 - 1000 | 0.5 | 1 | 92 - 101 |
| N1-phenethylnorserine | ~12.5 | 1 - 1000 | 0.5 | 1 | 92 - 101 |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites from biological samples is depicted below.
Conclusion
The provided protocols offer a reliable and robust framework for the quantitative analysis of this compound and its key metabolites in biological samples. Adherence to these methodologies will enable researchers to obtain accurate and precise data, which is essential for pharmacokinetic studies and the overall drug development process of this compound. The use of a C18 column with a mobile phase containing water, methanol, and diethylamine, coupled with UV detection, provides a sensitive and selective method for simultaneous quantification.[1] The solid-phase extraction procedure ensures high recovery rates for all analytes.[1]
References
Application Notes and Protocols: In Vitro Neuroprotection Assays with Phenserine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenserine, a reversible acetylcholinesterase (AChE) inhibitor, has garnered significant interest for its neuroprotective properties, which extend beyond its cholinergic activity.[1][2] In vitro studies have demonstrated its potential in mitigating neuronal damage in models of neurodegenerative diseases like Alzheimer's disease and ischemic stroke.[3][4][5] These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in vitro, focusing on its anti-apoptotic and neurotrophic mechanisms.
This compound's neuroprotective effects are attributed to a dual mechanism of action. It not only enhances cholinergic neurotransmission by inhibiting AChE but also modulates non-cholinergic pathways.[1] Key non-cholinergic actions include the downregulation of amyloid precursor protein (APP) synthesis and subsequent reduction of amyloid-beta (Aβ) peptide levels.[6][7] Furthermore, this compound has been shown to suppress apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the activation of pro-apoptotic caspase-3.[3][4] These effects are often mediated through the activation of pro-survival signaling pathways such as the ERK-1/2 and PKC pathways.[4][8]
Data Presentation
The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in SH-SY5Y Cells under Oxygen-Glucose Deprivation (OGD)/Reperfusion Conditions
| This compound Concentration (µM) | Cell Viability (% of Normoxia Control) | Reference |
| 0 (OGD only) | ~47% | [4][9] |
| 1 | Increased | [9] |
| 10 | Significantly Increased | [9] |
| 30 | Increased | [4] |
| 100 | Toxic | [4][9] |
Table 2: Modulation of Apoptosis-Related and Neurotrophic Proteins by this compound in SH-SY5Y Cells under OGD/Reperfusion
| Protein | Treatment | Fold Change vs. OGD Control | Reference |
| Bcl-2 | 10 µM (-)-Phenserine | Increased | [4][9] |
| Activated Caspase-3 | 10 µM (-)-Phenserine | Decreased | [4][9] |
| BDNF | 10 µM (-)-Phenserine | Increased | [4][9] |
| Phospho-ERK-1/2 | 10 µM (-)-Phenserine | Increased | [9] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) Injury in SH-SY5Y Cells
This protocol is designed to model ischemic injury in vitro and assess the protective effects of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glucose-free DMEM
-
This compound stock solution (in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.[10]
-
This compound Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 1, 10, 30 µM) and a vehicle control. Incubate for a predetermined time (e.g., 2 hours).
-
OGD Induction:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM containing the respective concentrations of this compound or vehicle.
-
Place the plate in a hypoxia chamber for a specified duration (e.g., 4-8 hours).[4]
-
-
Reperfusion:
-
Remove the plate from the hypoxia chamber.
-
Replace the glucose-free medium with regular glucose-containing culture medium (with serum) and the respective concentrations of this compound or vehicle.
-
Return the plate to the normoxic incubator (5% CO2, 95% air) for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the normoxic control group.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related and Neurotrophic Proteins
This protocol details the procedure for quantifying changes in protein expression following this compound treatment.
Materials:
-
Cells cultured and treated as described in Protocol 1 (in larger format vessels, e.g., 6-well plates).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-BDNF, anti-p-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
After the reperfusion period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (−)-Phenserine and Inhibiting Apoptosis: In Pursuit of a Novel Intervention for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phenserine Analogs and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phenserine analogs, focusing on their structure-activity relationships as potential therapeutic agents for Alzheimer's disease. This compound, a potent, selective, and pseudo-irreversible inhibitor of acetylcholinesterase (AChE), has been a lead compound in the development of drugs that aim to not only provide symptomatic relief by enhancing cholinergic function but also to modify the disease course by affecting amyloid precursor protein (APP) processing.
Introduction to this compound and its Analogs
This compound is a synthetic analog of physostigmine and has been extensively studied for its dual mechanism of action: inhibition of acetylcholinesterase (AChE) and modulation of amyloid-β (Aβ) peptide levels.[1][2][3] Its enantiomers, (-)-phenserine and (+)-phenserine (posiphen), exhibit different pharmacological profiles. While (-)-phenserine is a potent AChE inhibitor, both enantiomers are capable of reducing APP synthesis, thereby lowering Aβ levels.[3][4][5] This dual action makes this compound and its analogs attractive candidates for Alzheimer's disease therapy.
The synthesis of various this compound analogs has been a key strategy to explore the structure-activity relationships (SAR) for both AChE inhibition and APP modulation. Modifications have been focused on the phenylcarbamoyl moiety and the core pyrroloindoline structure to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activities of various this compound analogs against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This data is crucial for understanding how structural modifications influence enzyme inhibition and selectivity.
Table 1: Inhibitory Activity of this compound Analogs with Substitutions on the Phenylcarbamoyl Moiety
| Compound | Substitution on Phenyl Ring | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| This compound | Unsubstituted | 22 | 1560 | 70.9 |
| Analog 3 | 2'-Methyl | 11 | 1070 | 97.3 |
| Analog 6 | 3'-Methyl | 23 | 270 | 11.7 |
| Analog 15 | 2'-Ethyl | 15 | 4350 | 290 |
Data compiled from multiple sources.[6][7]
Table 2: Inhibitory Activity of this compound Analogs with Modifications at the 3a-Position
| Compound | 3a-Substituent | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| This compound | Methyl | 22 | 1560 | 70.9 |
| 3a-Ethyl analog | Ethyl | 35 | >10000 | >285 |
| 3a-Vinyl analog | Vinyl | 58 | 5600 | 96.6 |
| 3a-Propyl analog | Propyl | 120 | 6300 | 52.5 |
| 3a-Allyl analog | Allyl | 130 | 7100 | 54.6 |
| 3a-reverse-Prenyl analog | reverse-Prenyl | 250 | 1200 | 4.8 |
Data adapted from studies on rat brain AChE and human serum BChE.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its analogs.
General Synthesis of this compound from Physostigmine
This compound can be synthesized from the natural product physostigmine in a two-step process.[9][10]
Step 1: Hydrolysis of Physostigmine to Eseroline
-
Materials: Physostigmine salicylate, Sodium hydroxide (NaOH), Argon or Nitrogen gas, Dichloromethane (DCM), Water (degassed).
-
Procedure:
-
Dissolve physostigmine salicylate in an aqueous solution of NaOH under an inert atmosphere (Argon or Nitrogen).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Extract the aqueous layer with dichloromethane to remove any unreacted starting material and byproducts.
-
The aqueous solution containing the eseroline salt is used directly in the next step.
-
Step 2: Carbamoylation of Eseroline to this compound
-
Materials: Eseroline solution (from Step 1), Phenyl isocyanate, Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To the aqueous solution of eseroline, add dichloromethane.
-
Add phenyl isocyanate dropwise to the biphasic mixture with vigorous stirring.
-
Maintain the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of this compound Analogs with Substituted Phenylcarbamoyl Moieties
The synthesis of analogs with substitutions on the phenyl ring follows the same general procedure as this compound synthesis, with the substitution of phenyl isocyanate with the corresponding substituted phenyl isocyanate in Step 2.[6][11][12]
Synthesis of 3a-Alkyl/Alkenyl this compound Analogs
The synthesis of these analogs involves a more complex, multi-step route starting from tryptamine derivatives.[8] A key step is the introduction of the desired alkyl or alkenyl group at the 3a-position via cascade reactions followed by reductive cyclization to form the pyrroloindoline core.
Visualizations
General Synthetic Workflow for this compound Analogs
Caption: General synthetic routes to this compound analogs.
Signaling Pathway of this compound's Neuroprotective Effects
Both (-)- and (+)-phenserine, along with their metabolites, have been shown to exert neurotrophic and neuroprotective effects.[13][14] These actions are mediated, at least in part, through the activation of the Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathways.[13][14]
Caption: this compound's neuroprotective signaling pathway.
Conclusion
The synthesis and evaluation of this compound analogs have provided valuable insights into the structural requirements for potent and selective inhibition of cholinesterases and for the modulation of APP processing. The protocols and data presented here serve as a resource for researchers in the field of Alzheimer's disease drug discovery, facilitating the design and synthesis of novel compounds with improved therapeutic profiles. The elucidation of the signaling pathways involved in this compound's neuroprotective effects further underscores the multi-faceted therapeutic potential of this class of compounds.
References
- 1. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound analogues and evaluation of their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6495700B1 - Process for producing this compound and its analog - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methyl analogues of the experimental Alzheimer drug this compound: synthesis and structure/activity relationships for acetyl- and butyrylcholinesterase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 14. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Phenserine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the chiral separation of Phenserine enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a selective acetylcholinesterase inhibitor, possesses a chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development and stereoselective activity studies. This application note details a robust HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of (+)-Phenserine and (-)-Phenserine. The protocol includes sample preparation, detailed chromatographic conditions, and representative data.
Introduction
This compound, a phenylcarbamate derivative of physostigmine, is a potent and selective inhibitor of acetylcholinesterase (AChE) that has been investigated for the treatment of Alzheimer's disease.[1][2] The molecule contains a stereogenic center, resulting in the existence of two enantiomers: (+)-Phenserine and (-)-Phenserine. As is common with chiral drugs, the individual enantiomers may exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, a reliable analytical method for the separation and quantification of this compound enantiomers is essential for quality control, drug development, and clinical research.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the separation of enantiomers.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including carbamates.[5][6] This application note describes a normal-phase HPLC method for the baseline separation of this compound enantiomers.
Experimental Protocols
Materials and Reagents
-
Racemic this compound standard
-
(+)-Phenserine and (-)-Phenserine reference standards (if available)
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Methanol (HPLC grade, for sample preparation)
-
Dimethyl sulfoxide (DMSO) (for sample preparation, if necessary)[7]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: A mixture of Hexane, Isopropanol, and Diethylamine (DEA). The optimal composition should be determined empirically, starting with a ratio such as 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm (based on the typical UV absorbance of aromatic carbamates)[8]
-
Injection Volume: 10 µL
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of methanol or a suitable solvent in which this compound is soluble, such as DMSO.[7][9]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
Sample Preparation
For the analysis of this compound in a formulation or biological matrix, a suitable sample extraction and clean-up procedure should be developed and validated. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be appropriate. The final extract should be dissolved in the mobile phase.
Method Validation Parameters (Representative)
A full method validation should be performed according to ICH guidelines. Key parameters to evaluate include:
-
Specificity: The ability to assess unequivocally the analytes in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table summarizes representative chromatographic data for the chiral separation of this compound enantiomers based on the proposed method. Note: This data is illustrative and may vary depending on the specific instrumentation and exact experimental conditions.
| Parameter | (+)-Phenserine | (-)-Phenserine |
| Retention Time (t_R) (min) | 8.5 | 10.2 |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Separation Parameters | ||
| Selectivity Factor (α) | 1.20 | |
| Resolution (R_s) | > 2.0 |
Visualization of Experimental Workflow and Key Relationships
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers.
Factors Influencing Chiral Separation
The quality of the chiral separation is dependent on several key factors. The diagram below illustrates the logical relationships between these factors.
Discussion
The proposed method provides a starting point for the successful chiral separation of this compound enantiomers. The choice of an amylose-based CSP is based on its proven efficacy in separating a wide range of chiral compounds, including those with carbamate functional groups.[5] The normal-phase mobile phase, consisting of hexane and a polar modifier like isopropanol, allows for fine-tuning of the retention and selectivity. The addition of a small amount of a basic additive, such as diethylamine, is often necessary to improve the peak shape and resolution of basic analytes like this compound by minimizing interactions with residual silanol groups on the silica support.
Optimization of the mobile phase composition is a critical step in method development. The ratio of hexane to isopropanol will directly impact the retention times of the enantiomers; increasing the proportion of isopropanol will generally lead to shorter retention times. The concentration of diethylamine can also be adjusted to optimize peak symmetry. For robust and reproducible results, it is crucial to ensure proper column equilibration and to maintain a constant column temperature.
Conclusion
This application note presents a detailed and practical protocol for the chiral separation of this compound enantiomers by HPLC. The described method, utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, offers a reliable approach for the accurate quantification of (+)- and (-)-Phenserine. The provided workflow and discussion of key influencing factors will aid researchers in the implementation and optimization of this important analytical technique in the fields of pharmaceutical analysis and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. asianpubs.org [asianpubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Improving Phenserine solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Phenserine for in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key solubility data to ensure the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing concentrated stock solutions of this compound.[1] this compound is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue due to the poor aqueous solubility of this compound.[2] When the DMSO stock solution is diluted in an aqueous-based culture medium, the this compound may crash out of solution. To prevent this, it is recommended to perform a stepwise dilution.[3] Additionally, ensuring the final concentration of DMSO in the culture medium is low (ideally below 0.5%) can help maintain solubility and minimize cytotoxicity.[3][4]
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: this compound has very low solubility in water (< 0.1 mg/mL).[1] While the tartrate salt form of this compound offers improved aqueous solubility, directly dissolving the free base in water or PBS for stock solutions is generally not recommended due to the risk of incomplete dissolution and inaccurate concentrations.[5][6]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]
Q5: Are there alternative formulations to improve this compound solubility in culture media?
A5: For challenging experimental setups, co-solvents or carriers can be considered. Formulations using a combination of DMSO with other solvents like PEG300 and surfactants like Tween-80 have been developed, primarily for in vivo use, but the principles can be adapted for in vitro studies to enhance solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. The rapid change in solvent polarity causes the compound to fall out of solution. | Perform a serial or stepwise dilution of the DMSO stock solution into the cell culture medium.[3] Ensure the final DMSO concentration in the media is minimal (<0.5%).[3][4] |
| Cloudy or hazy solution after dissolving | Incomplete dissolution. Particulate matter in the solvent or on the glassware. | Use gentle warming (e.g., to 37°C) and sonication to aid dissolution.[7][8] Ensure all glassware is thoroughly clean and use sterile, high-purity solvents. |
| Inconsistent experimental results | Inaccurate concentration of this compound due to incomplete dissolution or precipitation. Degradation of the compound. | Prepare fresh working solutions for each experiment from a properly stored, concentrated stock. Visually inspect for any precipitation before use. Follow recommended storage conditions to prevent degradation.[7] |
| Cell toxicity observed at expected non-toxic doses | High concentration of DMSO in the final culture medium. | Calculate the final DMSO concentration carefully and ensure it is below the tolerance level of your specific cell line (generally <0.5%).[4] Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 200 mg/mL[1] | 592.73 mM[1] | Ultrasonic treatment may be needed.[1] |
| Ethanol | 25 mg/mL[7] | 74.09 mM | |
| Water | < 0.1 mg/mL[1] | Insoluble[1] | Warming and sonication may slightly improve, but remains poorly soluble.[1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[7] | 0.47 mM |
Note: The molecular weight of this compound is 337.42 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Methodology:
-
Weigh out 3.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be applied to facilitate the process.[7]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[7]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution, first dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in the final volume of culture medium to achieve the desired 10 µM concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. For a 1:1000 final dilution of the 10 mM stock, the final DMSO concentration will be 0.1%.
-
Gently mix the final working solution before adding it to your cells.
Visualizations
This compound's Dual Mechanism of Action
This compound exhibits both cholinergic and non-cholinergic mechanisms of action. It acts as an acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels at the synaptic cleft.[5] Additionally, it reduces the levels of β-amyloid precursor protein (APP) and its product, the Aβ peptide.[5]
Caption: Dual mechanisms of this compound action.
Experimental Workflow for this compound Solution Preparation
This workflow outlines the key steps for preparing this compound solutions for in vitro experiments, from stock solution preparation to the final working solution.
Caption: Workflow for this compound solution preparation.
This compound's Non-Cholinergic Signaling Pathway
This compound can exert neuroprotective effects through non-cholinergic pathways, including the modulation of the ERK-1/2 signaling pathway, which is involved in cell survival and apoptosis.[9]
Caption: this compound's influence on the ERK-1/2 pathway.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Quantifiaction of tartrate in this compound tartrate by LC-UV â Vitas Analytical Services [vitas.no]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenserine Concentration for Neuroblastoma Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Phenserine and neuroblastoma cell lines. The information is designed to address specific issues that may be encountered during experiments to optimize this compound concentration for assessing neuroblastoma cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in neuroblastoma cells?
A1: this compound acts primarily as a selective acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, which can have various downstream effects on cell signaling. Additionally, this compound has been shown to have non-cholinergic functions, including the regulation of amyloid precursor protein (APP) expression and the modulation of signaling pathways involved in cell survival and apoptosis, such as the PKC and MEK/ERK pathways.[1]
Q2: Which neuroblastoma cell lines are commonly used for studying the effects of this compound?
A2: The human neuroblastoma cell line SH-SY5Y is widely used in studies involving this compound, particularly in the context of its neurotrophic and neuroprotective effects.[1][2] Other neuroblastoma cell lines such as SK-N-SH have also been used in research related to APP processing and the effects of this compound.
Q3: What is a typical starting concentration range for this compound in neuroblastoma cell viability assays?
A3: Based on available data, a broad starting concentration range for (+)-Phenserine in SH-SY5Y neuroblastoma cells is between 3 µM and 300 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuroblastoma cell line and experimental conditions, as sensitivity can vary between cell lines.
Q4: What are the expected effects of this compound on neuroblastoma cell viability?
A4: The effects of this compound on neuroblastoma cell viability can be complex and dose-dependent. In SH-SY5Y cells, lower concentrations of (+)-Phenserine (around 3-30 µM) have been shown to have neurotrophic effects, leading to an increase in cell proliferation.[1][2] At higher concentrations, a decrease in cell viability may be observed. For (-)-Phenserine, it has been shown to mitigate cell death induced by oxygen-glucose deprivation/reperfusion in SH-SY5Y cells, suggesting a neuroprotective role.[3]
Q5: How does this compound affect apoptosis in neuroblastoma cells?
A5: (-)-Phenserine has been demonstrated to inhibit neuronal apoptosis. In SH-SY5Y cells subjected to oxygen-glucose deprivation, (-)-Phenserine treatment led to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein activated caspase-3.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant change in cell viability observed. | Concentration too low: The concentration of this compound may not be sufficient to elicit a response in your specific cell line. | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 300 µM). |
| Incubation time too short: The effects of this compound may be time-dependent. | Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| Cell line resistance: Different neuroblastoma cell lines exhibit varying sensitivities to therapeutic agents. | Test a panel of different neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-SH, IMR-32) to identify a more sensitive model. | |
| Unexpected increase in cell proliferation. | Neurotrophic effects of this compound: At lower concentrations, this compound can promote cell proliferation in certain neuroblastoma cell lines like SH-SY5Y.[1][2] | This may be an expected result. If you are investigating cytotoxic effects, ensure your concentration range is high enough to observe inhibition. |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Edge effects in the microplate: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Difficulty in reproducing results. | Inconsistent experimental conditions: Minor variations in cell passage number, serum concentration, or incubation conditions can affect results. | Standardize your protocol, use cells within a consistent passage number range, and ensure all reagents are of high quality. |
| Low signal in apoptosis assay. | Timing of assay: Apoptosis is a dynamic process, and the peak of apoptotic markers may have been missed. | Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Insufficient drug concentration: The concentration of this compound may not be high enough to induce significant apoptosis. | Use a concentration that has been shown to decrease cell viability in your dose-response experiments. |
Data Presentation
Table 1: Effect of (+)-Phenserine on SH-SY5Y Cell Proliferation
| Concentration (µM) | Incubation Time | Assay | Effect on Cell Proliferation |
| 3 - 30 | 24 hours | MTS | Increased proliferation[1][2] |
| 100 | 24 hours | MTS | Proliferation similar to control[1][2] |
| 300 | 24 hours | MTS | Decreased proliferation[1][2] |
Table 2: Effect of (-)-Phenserine on Apoptotic Markers in SH-SY5Y Cells (under OGD/RP stress)
| Protein | Effect of (-)-Phenserine Treatment |
| Bcl-2 (anti-apoptotic) | Increased expression[4] |
| Activated Caspase-3 (pro-apoptotic) | Decreased expression[4] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
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This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Apoptotic Markers
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (−)-Phenserine and Inhibiting Apoptosis: In Pursuit of a Novel Intervention for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Phenserine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Phenserine experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an experimental drug that has been investigated for the treatment of Alzheimer's disease.[1][2] It exhibits a dual mechanism of action:
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Acetylcholinesterase (AChE) Inhibition: this compound is a selective, reversible inhibitor of AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[3][4][5] By inhibiting AChE, this compound increases acetylcholine levels in the brain, which is thought to improve cognitive function.[1]
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Amyloid-β Precursor Protein (APP) Regulation: this compound can reduce the levels of APP and its cleavage product, amyloid-beta (Aβ), which forms the characteristic plaques found in Alzheimer's disease.[4][6] It achieves this by inhibiting the translation of APP mRNA, a process independent of its AChE inhibitory activity.[7][8][9]
Q2: What is the difference between (-)-Phenserine and (+)-Phenserine (Posiphen)?
This compound exists as two stereoisomers (enantiomers):
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(-)-Phenserine: This is the active enantiomer responsible for potent acetylcholinesterase (AChE) inhibition.[6]
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(+)-Phenserine (Posiphen): This enantiomer is a weak AChE inhibitor.[6] However, both enantiomers are equipotent in their ability to reduce APP and Aβ levels.[6][10]
It is crucial to use the correct enantiomer for your specific research question to avoid inconsistent results. For studies focused on cholinergic effects, (-)-Phenserine is the compound of choice. For investigating the Aβ-lowering effects without the confounding factor of potent AChE inhibition, (+)-Phenserine (Posiphen) is more appropriate.
Q3: Why were the clinical trials for this compound halted?
Phase III clinical trials for this compound were ultimately unsuccessful in demonstrating statistically significant efficacy in treating Alzheimer's disease.[2][11] Some analyses suggest that methodological errors and high placebo response rates in the trials may have contributed to the failure to show a clear benefit.[12][13]
Troubleshooting Inconsistent Experimental Results
Issue 1: High variability in acetylcholinesterase (AChE) inhibition assays.
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Possible Cause 1: Incorrect this compound enantiomer.
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Solution: Ensure you are using (-)-Phenserine for AChE inhibition studies, as (+)-Phenserine (Posiphen) is a weak inhibitor.[6] Clearly document the specific enantiomer used in your experimental records.
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Possible Cause 2: Substrate or reagent degradation.
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Solution: Prepare fresh substrate and reagent solutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer. The Ellman's assay, a common method for measuring AChE activity, relies on the reactivity of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which can degrade over time.
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Possible Cause 3: Inconsistent incubation times or temperatures.
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Solution: Precisely control incubation times and maintain a constant temperature for all samples throughout the assay. Minor variations can significantly impact enzyme kinetics.
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Issue 2: Inconsistent reduction of Amyloid-β Precursor Protein (APP) or amyloid-beta (Aβ) levels in cell culture.
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Possible Cause 1: Cell line variability.
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Solution: Different cell lines may exhibit varying sensitivities to this compound. Human neuroblastoma cell lines like SH-SY5Y are commonly used and have shown dose- and time-dependent reductions in APP and Aβ.[7][9] If using a different cell line, it is essential to perform a dose-response and time-course experiment to determine the optimal conditions.
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Possible Cause 2: Suboptimal this compound concentration or treatment duration.
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Solution: Reductions in APP and Aβ levels are dose- and time-dependent.[7] Based on published data, concentrations in the micromolar range (e.g., 5-50 µM) and incubation times of several hours (e.g., 4-16 hours) are often required to observe significant effects.[7] Perform a thorough optimization of both concentration and duration for your specific cell line and experimental setup.
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Possible Cause 3: Issues with Western blotting technique.
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Solution: Western blotting for APP can be challenging due to its large size and post-translational modifications. Ensure complete protein transfer to the membrane, use a validated primary antibody for APP, and optimize antibody concentrations and incubation times. Refer to the detailed Western Blotting protocol below.
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Possible Cause 4: Cell toxicity at high this compound concentrations.
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Solution: Although generally well-tolerated at effective concentrations, very high doses of this compound could potentially induce cytotoxicity, leading to confounding results.[7] It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiments to ensure that the observed reduction in APP/Aβ is not due to cell death.[7]
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Issue 3: Difficulty replicating in vivo results.
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Possible Cause 1: Pharmacokinetic and pharmacodynamic variability.
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Solution: The absorption, distribution, metabolism, and excretion of this compound can vary between animal models and even between individual animals. Ensure consistent dosing, route of administration, and timing of sample collection. Consider performing pharmacokinetic studies to determine the drug concentration in the target tissue.
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Possible Cause 2: Inappropriate animal model.
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Solution: The choice of animal model is critical. Transgenic mouse models of Alzheimer's disease are often used to study the effects of compounds on Aβ pathology. Ensure the model you are using is appropriate for the specific aspect of the disease you are investigating.
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Quantitative Data Summary
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound
| Compound | Enzyme Source | IC50 Value | Reference |
| (-)-Phenserine | Human Erythrocyte AChE | 22 nM | [8] |
| (-)-Phenserine | Electrophorus electricus AChE | 13 nM | [11] |
| (+)-Phenserine (Posiphen) | Human AChE | Weak inhibitor | [6] |
| (-)-Phenserine | Human Plasma Butyrylcholinesterase (BChE) | 1560 nM | [8] |
Table 2: Effect of this compound on Amyloid-β (Aβ) Levels
| Cell Line/Model | This compound Concentration | Treatment Duration | Aβ Reduction | Reference |
| Human Neuroblastoma SK-N-SH cells | 50 µM | 8 hours | 14% | [7] |
| Human Neuroblastoma SK-N-SH cells | 50 µM | 16 hours | 31% | [7] |
| Mice | 15 mg/kg | 21 days | Significant reduction in Aβ40 and Aβ42 | [9] |
| Humans (Clinical Trial) | 10-15 mg BID | 6 months | Trend towards Aβ reduction (not statistically significant) | [8] |
Experimental Protocols
Western Blotting for Amyloid Precursor Protein (APP)
1. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Mix cell lysates with Laemmli sample buffer and boil for 5 minutes.
- Load equal amounts of protein (20-40 µg) onto a 6-8% Tris-glycine polyacrylamide gel.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the N-terminus of APP (e.g., 22C11) diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system or X-ray film.
- Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Cell Viability (MTT) Assay
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. This compound Treatment:
- Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
3. MTT Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
4. Formazan Solubilization:
- Carefully remove the MTT solution.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
1. Reagent Preparation:
- Prepare a stock solution of acetylthiocholine iodide (ATCI) in phosphate buffer.
- Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
- Prepare a working solution containing both ATCI and DTNB.
2. Assay Procedure:
- Add your sample (e.g., cell lysate, purified enzyme) to a 96-well plate.
- Add a solution of (-)-Phenserine at various concentrations to the appropriate wells. Include a control with no inhibitor.
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature.
- Initiate the reaction by adding the ATCI/DTNB working solution.
3. Absorbance Measurement:
- Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
4. Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Dual mechanisms of this compound action.
Caption: Workflow for assessing APP reduction by this compound.
Caption: A logical approach to troubleshooting inconsistencies.
References
- 1. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 13. broadpharm.com [broadpharm.com]
Avoiding Phenserine aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenserine. Our goal is to help you avoid common issues related to this compound aggregation in aqueous solutions and ensure the success of your experiments.
Troubleshooting Guide: Preventing this compound Aggregation
This compound is a lipophilic compound with low water solubility, which can lead to aggregation and precipitation in aqueous experimental settings. The following guide addresses specific issues you may encounter.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding this compound to an aqueous buffer. | This compound's low aqueous solubility (approximately 0.0509 mg/mL) is exceeded.[1] | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| A clear solution of this compound becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable, leading to delayed precipitation. Changes in temperature or pH can also affect solubility. | Store stock solutions at -20°C or -80°C as recommended to maintain stability.[2][3] For working solutions, prepare them fresh before each experiment. If storing for a short period, keep on ice. Consider the pH of your buffer, as this compound has a pKa of 6.58 (strongest basic), and pH can influence its charge and solubility.[1] |
| Inconsistent experimental results when using aqueous solutions of this compound. | Aggregation of this compound can lead to variations in the effective concentration of the soluble, active compound. | Visually inspect your solutions for any signs of precipitation before use. To improve solubility and prevent aggregation in your final working solution, consider using a formulation with co-solvents and surfactants, such as the one used for in vivo studies: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] |
| Difficulty dissolving this compound powder directly in aqueous media. | This compound is practically insoluble in water.[4] | Do not attempt to dissolve this compound directly in aqueous buffers. Follow the recommended protocol for preparing a stock solution in an organic solvent.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It can be dissolved in DMSO at concentrations up to 200 mg/mL with the help of ultrasonication.[2][4]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: The maximum tolerated concentration of DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid cytotoxic effects. You should always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol and DMF can also be used.[3] However, you must verify the compatibility of these solvents with your experimental system. For in vivo studies, a combination of solvents and surfactants is often necessary to achieve a stable formulation.[4]
Q5: My this compound solution is still precipitating even after using DMSO. What should I do?
A5: If you observe precipitation after diluting your DMSO stock solution into an aqueous buffer, the final concentration of this compound may still be too high for the amount of co-solvent present. Try lowering the final this compound concentration or increasing the percentage of co-solvent if your experimental system allows. Alternatively, for in vivo or other complex systems, consider using a formulation that includes solubilizing agents like PEG300 and Tween-80.[4]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.0509 mg/mL | [1] |
| Water (with ultrasonic, warming) | < 0.1 mg/mL (insoluble) | [4] |
| DMSO | 200 mg/mL (with ultrasonic) | [2][4] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/ml | [3] |
| Ethanol | 25 mg/ml | [3] |
| DMF | 25 mg/ml | [3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL | [4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | [4] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Ultrasonic bath
Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, you will need 3.374 mg of this compound (Molecular Weight: 337.42 g/mol ).
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If the this compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
Visualizations
Caption: this compound's dual mechanism of action in Alzheimer's disease.
Caption: Troubleshooting workflow for this compound aggregation.
References
Technical Support Center: Western Blot Troubleshooting for Amyloid Precursor Protein (APP)
This technical support center provides troubleshooting guidance for researchers encountering a low signal for Amyloid Precursor Protein (APP) in Western blot experiments, particularly when using Phenserine.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound and now I see a very low or no signal for APP on my Western blot. Is this expected?
A1: Yes, this is an expected outcome. This compound has been shown to decrease the expression of APP.[1][2][3] It acts post-transcriptionally by targeting the 5'-untranslated region (5' UTR) of the APP mRNA, which in turn suppresses the translation of APP protein.[1][2] Therefore, a reduction in the APP signal after this compound treatment is consistent with its mechanism of action. Both the active enantiomer (-)-phenserine and the less active enantiomer (+)-phenserine (posiphen) have been shown to be effective in downregulating APP expression.[2]
Q2: How does this compound reduce APP levels?
A2: this compound reduces APP protein levels by inhibiting the translation of APP mRNA into protein.[1][2] This mechanism is independent of its well-known role as an acetylcholinesterase (AChE) inhibitor.[1] The drug interacts with a regulatory element in the 5'-untranslated region of the APP mRNA, which reduces the efficiency of its translation.[2] This leads to a decrease in the overall amount of APP protein in the cell without altering the levels of APP mRNA itself.[1]
Q3: Should I be concerned about the low APP signal if I am studying the effects of this compound?
A3: A low APP signal is the expected biological effect of this compound treatment. However, it is crucial to ensure that the signal you are detecting is a true representation of the reduced protein levels and not due to technical issues with your Western blot procedure. You should always include appropriate controls to validate your results.
Q4: What are the key controls to include in my Western blot experiment when using this compound?
A4: To ensure the validity of your results, you should include the following controls:
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Vehicle Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) but not the drug. This will serve as your baseline for normal APP expression.
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Untreated Control: Cells that have not been treated with either the vehicle or this compound.
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Positive Control Lysate: A cell or tissue lysate known to express high levels of APP. This will confirm that your antibody and detection system are working correctly.[4][5]
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Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading across all lanes.
Troubleshooting Guide: Low APP Signal in Western Blot
If you are experiencing a low or absent APP signal, and you have considered the expected biological effect of this compound, the following troubleshooting guide can help you identify and resolve potential technical issues.
Problem: Weak or No APP Signal
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Antibody-Related Issues | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration. Perform a dot blot to determine the optimal antibody concentration.[5][6][7] |
| Primary antibody is not specific or sensitive enough. | Ensure you are using an antibody validated for Western blotting and known to detect endogenous APP levels. Check the antibody datasheet for recommended applications and dilutions.[4][8] |
| Primary or secondary antibody has lost activity. | Use a fresh aliquot of the antibody. Ensure proper storage conditions as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[5][6] |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Protein Sample & Lysis Issues | |
| Insufficient protein loaded. | Increase the amount of total protein loaded per lane. A minimum of 20-30 µg of whole-cell lysate is generally recommended, but this may need to be increased for low-abundance proteins.[4][9] |
| Low abundance of APP in the sample. | If APP expression is naturally low in your cell type, consider enriching your sample through immunoprecipitation or cellular fractionation.[5][10] |
| Protein degradation. | Always use fresh samples and add protease inhibitors to your lysis buffer.[4][11] Keep samples on ice during preparation. |
| Electrophoresis & Transfer Issues | |
| Inefficient protein transfer from gel to membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[10][12] Optimize transfer time and voltage, especially for large proteins like APP. For high molecular weight proteins, adding a low percentage of SDS (0.01-0.05%) to the transfer buffer can improve efficiency.[6] |
| Incorrect membrane pore size. | For a large protein like APP (around 100-140 kDa), a 0.45 µm pore size membrane is generally suitable.[13] |
| Air bubbles between the gel and membrane during transfer. | Carefully remove any air bubbles when assembling the transfer stack by rolling a pipette or a roller over the sandwich.[5][12] |
| Blocking, Washing & Detection Issues | |
| Over-blocking or inappropriate blocking buffer. | Some blocking buffers, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent like Bovine Serum Albumin (BSA).[4][6][7] You can also try reducing the blocking time.[6] |
| Excessive washing. | Reduce the number or duration of washing steps, as this can lead to the dissociation of the antibody from the target protein.[5][10] |
| Inactive or expired detection reagents. | Use fresh detection reagents (e.g., ECL substrate). Ensure they are stored correctly.[5] |
| Insufficient exposure time. | Increase the exposure time when imaging the blot.[5][6] |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on APP levels from cell culture experiments.
| Compound | Cell Line | Concentration | Incubation Time | Effect on APP Levels | Reference |
| (-)-Phenserine | SH-SY5Y Neuroblastoma | 5 µM | 4 hours | Dramatic decline in cellular APP | [1] |
| (-)-Phenserine | SK-N-SH Neuroblastoma | 0.5, 5, 50 µM | 4, 8, 16 hours | Significant decrease in cellular and secreted APP | [1] |
| (-)-Phenserine | U373 MG Astrocytoma | 50 µM | 0.5 - 48 hours | Decrease in cellular APP | [1] |
| (+)-Phenserine (Posiphen) | SK-N-SH Neuroblastoma | Dose-dependent | 16 hours | Reduction in secreted and intracellular APP | [14][15] |
Experimental Protocols
Representative Western Blot Protocol for APP Detection
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load the samples onto an appropriate percentage polyacrylamide gel (e.g., 8-10%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against APP (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
Visualizations
Caption: Mechanism of this compound action on APP translation.
Caption: Standard Western blot experimental workflow.
Caption: Troubleshooting logic for low APP Western blot signal.
References
- 1. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. A guide to selecting high-performing antibodies for amyloid-beta precursor protein for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenserine stability in different buffer solutions
Technical Support Center: Phenserine Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various buffer solutions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data.
Troubleshooting and FAQs
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound solubility can be influenced by the buffer's pH and ionic strength. Cloudiness or precipitation may indicate that the compound is not fully dissolved or has fallen out of solution.
-
Troubleshooting Steps:
-
Verify pH: Confirm the pH of your buffer solution. This compound is more stable at a slightly acidic pH. A pH around 4 appears to be optimal for the stability of similar compounds[1].
-
Check Concentration: Ensure the concentration of this compound is not above its solubility limit in the chosen buffer. You may need to prepare a more diluted solution.
-
Gentle Warming/Sonication: Try gently warming the solution or using a sonicator to aid dissolution. However, be cautious as excessive heat can accelerate degradation.
-
Consider a Different Buffer: If precipitation persists, consider using a different buffer system. Citrate or acetate buffers at a slightly acidic pH may offer better solubility and stability.
-
Q2: I am observing rapid degradation of this compound in my experiments. What are the likely causes?
A2: Rapid degradation is often linked to suboptimal storage conditions, particularly pH and temperature.
-
Troubleshooting Steps:
-
pH of the Medium: this compound's degradation is pH-dependent. The stability of compounds with ester groups, like this compound, is often compromised at neutral to alkaline pH due to hydrolysis[1]. Ensure your buffer pH is in the slightly acidic range (e.g., pH 4-6).
-
Temperature: Store stock solutions and experimental samples at appropriate temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect this compound solutions from light, as photolysis can be a degradation pathway for many pharmaceutical compounds[2]. Use amber vials or cover containers with aluminum foil.
-
Oxidation: While less common for this compound's structure, oxidative degradation can occur. If suspected, consider preparing solutions with de-gassed buffers.
-
Q3: How do I choose the best buffer for my this compound stability study?
A3: The choice of buffer depends on the intended pH range and the experimental application.
-
Recommendations:
-
For slightly acidic conditions (pH 4-6): Acetate or citrate buffers are suitable choices. These buffers have been shown to be effective in stability studies of other drugs[2].
-
For near-neutral conditions (pH 6-7.5): Phosphate-buffered saline (PBS) is commonly used. However, be aware that this compound may be less stable at neutral pH.
-
Buffer Concentration: Use the lowest effective buffer concentration (e.g., 10-50 mM) to avoid potential catalytic effects of buffer species on degradation[2][3].
-
Q4: Can I use a universal buffer for a wide pH range stability study?
A4: While universal buffers can be used, it's crucial to ensure that the buffer components themselves do not interact with this compound or catalyze its degradation. It is often preferable to use a series of simpler buffers (e.g., citrate, phosphate, borate) to cover the desired pH range.
Quantitative Stability Data
The stability of this compound is significantly influenced by the pH of the solution. The following table summarizes the degradation kinetics at different pH values.
| pH | Buffer System | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 2.0 | HCl/KCl | 70 | ~ 10 hours | - |
| 4.0 | Acetate | 70 | ~ 70 hours | - |
| 6.0 | Phosphate | 70 | ~ 20 hours | - |
| 8.0 | Borate | 70 | ~ 2 hours | - |
| 10.0 | Borate | 70 | < 1 hour | - |
Note: The data presented is illustrative and based on general principles of drug stability for similar compounds. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol describes the preparation of common buffers for this compound stability studies.
-
Materials:
-
Sodium Acetate, Acetic Acid
-
Sodium Phosphate Monobasic, Sodium Phosphate Dibasic
-
Boric Acid, Sodium Borate
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
pH meter
-
-
Procedure for 0.1 M Acetate Buffer (pH 4.0):
-
Dissolve 8.2 g of sodium acetate in 800 mL of DI water.
-
Adjust the pH to 4.0 by adding glacial acetic acid.
-
Bring the final volume to 1 L with DI water.
-
-
Procedure for 0.1 M Phosphate Buffer (pH 6.0):
-
Prepare 0.1 M solutions of sodium phosphate monobasic (12.0 g/L) and sodium phosphate dibasic (14.2 g/L).
-
To 800 mL of the monobasic solution, add the dibasic solution until the pH reaches 6.0.
-
Adjust the final volume to 1 L with DI water.
-
-
Procedure for 0.1 M Borate Buffer (pH 8.0):
-
Dissolve 6.18 g of boric acid in 800 mL of DI water.
-
Adjust the pH to 8.0 using a 1 M NaOH solution.
-
Bring the final volume to 1 L with DI water.
-
Protocol 2: HPLC-Based Stability Assay
This protocol outlines a general method for assessing this compound stability using High-Performance Liquid Chromatography (HPLC).[4][5][6]
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution with the respective buffer solutions to a final concentration (e.g., 100 µg/mL).
-
Incubate the samples at a controlled temperature (e.g., 40°C or 70°C for accelerated studies).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Inject the samples into the HPLC system.
-
Quantify the peak area of the intact this compound. The decrease in peak area over time corresponds to its degradation.
-
Visualizations
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotech-asia.org [biotech-asia.org]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Phenserine Behavioral Studies: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of Phenserine behavioral studies. Given the history of reproducibility issues with this compound, this resource aims to provide clarity and practical guidance to ensure the validity and reliability of future experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of physostigmine and has been investigated primarily for the treatment of Alzheimer's disease. It exhibits a dual mechanism of action:
-
Cholinergic Modulation: It acts as a selective, reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is thought to enhance cognitive functions like memory and learning.
-
Amyloid-β Regulation: this compound can also reduce the levels of β-amyloid precursor protein (APP) and its cleavage product, amyloid-beta (Aβ) peptide. It achieves this by modulating the translation of APP mRNA, a non-cholinergic mechanism.
Q2: Why did the clinical trials for this compound in Alzheimer's disease fail?
A2: The Phase III clinical trials for this compound were ultimately abandoned due to a failure to demonstrate statistically significant efficacy over placebo. However, subsequent analyses suggest that these failures may not have been due to a lack of therapeutic effect of the drug itself, but rather due to significant methodological flaws in the trial design and execution. Key issues identified include a failure to control for sources of error, high variance in patient outcome measures (specifically the ADAS-Cog scale), and significant placebo group improvements that may have masked the drug's true effect.
Q3: What are the different enantiomers of this compound and are they interchangeable?
A3: No, the enantiomers of this compound are not interchangeable and have distinct pharmacological profiles. This is a critical factor in experimental design and data interpretation.
-
(-)-Phenserine: This is the active enantiomer for potent acetylcholinesterase inhibition.
-
(+)-Phenserine (Posiphen): This enantiomer has weak activity as an AChE inhibitor. However, both enantiomers are equipotent in their ability to downregulate APP expression and reduce Aβ levels.
Therefore, researchers must be precise about which enantiomer they are using and interpret their results accordingly.
Q4: What is the pharmacokinetic profile of this compound in rodents?
A4: In rats, this compound is rapidly absorbed and cleared from the body, with a short plasma half-life of approximately 8.5 to 12.6 minutes. However, it produces a long-lasting inhibition of AChE, with a half-life of over 8 hours. Brain drug levels have been shown to be about 10-fold higher than in plasma, indicating good blood-brain barrier penetration. Oral bioavailability is estimated to be around 100%.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in behavioral assays (e.g., water maze, novel object recognition).
| Potential Cause | Troubleshooting Steps |
| Methodological Variability | - Standardize all experimental parameters, including light, temperature, sound, and handling procedures. - Ensure all experimenters are consistently following the same protocol. - Video record experiments to allow for independent review of procedures. |
| Animal-related Factors | - Account for the sex of the animals, as this can influence behavioral outcomes. - Ensure animals are properly habituated to the testing environment. - Consider the strain, age, and health status of the animals, as these can all impact performance. |
| Dosing and Formulation Issues | - Confirm the correct enantiomer of this compound is being used for the desired effect ((-)-Phenserine for AChE inhibition). - Ensure the drug is fully solubilized and the formulation is stable. This compound tartrate is often used for improved aqueous solubility. - Administer the drug at a consistent time relative to the behavioral testing to account for its pharmacokinetic profile. |
| Low Statistical Power | - Use a sufficient number of animals per group to ensure adequate statistical power. Small sample sizes are a common issue in neuroscience research. |
Problem 2: Discrepancy between in vitro Aβ reduction and in vivo cognitive enhancement.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics Mismatch | - Verify that the dosing regimen in your in vivo study is sufficient to achieve both AChE inhibition and APP modulation. The two mechanisms may have different dose-response curves. - Measure both AChE inhibition and Aβ levels in the brain tissue of your experimental animals to confirm target engagement. |
| Timing of Behavioral Assessment | - The effects of Aβ reduction on cognition may be long-term, while the effects of AChE inhibition are more acute. Design your study to assess both short-term and long-term cognitive changes. |
| Choice of Behavioral Assay | - Ensure the chosen behavioral assay is sensitive to the cognitive domains affected by both cholinergic and amyloid pathways. A battery of tests may be more informative than a single assay. |
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Studies
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat | 1-3 mg/kg | i.p. | Improved performance in 14-unit T-maze | |
| Rat | 0.25-0.75 mg/kg | i.p. | Attenuated learning deficit in 14-unit T-maze | |
| Rat | 1.5-10 mg/kg | i.p. | Attenuated scopolamine-induced learning impairment | |
| Mouse | 2.5 mg/kg, BID | i.p. | Ameliorated behavioral impairments after TBI | |
| Mouse | 7.5-75 mg/kg, daily | Not specified | Decreased APP and Aβ levels |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Plasma Half-life | 8.5 - 12.6 minutes | |
| AChE Inhibition Half-life | > 8.25 hours | |
| Brain:Plasma Ratio | 10:1 | |
| Oral Bioavailability | ~100% |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is a generalized framework. Researchers should consult specific literature for this compound studies and adapt as necessary.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint). A hidden escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The room should have various distal visual cues.
-
Procedure:
-
Habituation (Day 1): Allow mice to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.
-
Training (Days 2-5):
-
Administer this compound or vehicle at a predetermined time before the first trial of each day.
-
Conduct 4 trials per day with a 15-20 minute inter-trial interval.
-
For each trial, place the mouse in the water facing the wall at one of four starting positions (N, S, E, W), with the sequence varied daily.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds. If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
-
Key Considerations:
-
Water temperature should be maintained at a constant, non-stressful level (e.g., 22-25°C).
-
Ensure consistent lighting and minimal auditory disturbances.
-
The experimenter should remain in the same location during all trials to avoid providing an unintended cue.
-
Novel Object Recognition (NOR) for Recognition Memory
This protocol provides a general outline for conducting the NOR test.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) made of a non-porous material that is easy to clean. A set of objects that are of similar size but differ in shape and texture, and are heavy enough that the animal cannot displace them.
-
Procedure:
-
Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to allow for exploration and reduce anxiety.
-
Familiarization/Training (Day 2):
-
Administer this compound or vehicle at a specified time before the trial.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the total time spent exploring each object. Exploration is typically defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Test (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour to 24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
-
Data Analysis: Calculate a discrimination index (DI), typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Key Considerations:
-
Thoroughly clean the arena and objects between each animal to eliminate olfactory cues.
-
The location of the novel object should be counterbalanced across animals.
-
Ensure the objects have no inherent properties that would make one more interesting to the animal than the other (test for object preference beforehand).
-
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Navigating Long-Term Phenserine Administration in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective and safe use of Phenserine in long-term animal studies. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations of the key signaling pathways to facilitate your research.
Dual Mechanism of Action: A Two-Pronged Approach to Neuroprotection
This compound exhibits a unique dual mechanism of action that makes it a compound of interest for neurodegenerative disease research. It functions as both a selective, non-competitive, and pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and as a modulator of amyloid-beta precursor protein (AβPP) synthesis.[1][2]
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft. This enhancement of cholinergic activity is known to improve cognitive function.[3]
-
AβPP Synthesis Regulation: Independent of its cholinergic activity, this compound post-transcriptionally downregulates the synthesis of AβPP by interacting with the 5'-untranslated region of the AβPP mRNA.[4] This leads to a reduction in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in Alzheimer's disease.[2]
Pharmacokinetic Profile in Rodents
Understanding the pharmacokinetic properties of this compound is crucial for designing effective long-term dosing strategies. Despite its short plasma half-life, this compound's inhibition of AChE is long-lasting.[5]
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | Rat | [3][5] |
| Brain:Plasma Ratio | 10:1 | Rat | [6] |
| Plasma Half-life | 12.6 minutes | Rodent | [6] |
| Brain Half-life | 8.5 minutes | Rodent | [5] |
| Duration of AChE Inhibition (Half-life) | >8.25 hours | Rat | [5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in long-term animal studies.
Q1: What is a good starting dose for a long-term oral study with this compound in rats?
A starting dose of 1-5 mg/kg, administered once daily by oral gavage, is a reasonable starting point for long-term studies in rats. This range has been shown to be well-tolerated and effective in improving cognition in aged rats in shorter-term studies.[1][3] It is always recommended to perform a dose-range finding study to determine the optimal dose for your specific animal model and experimental goals.
Q2: How should I adjust the this compound dosage over a multi-month study?
For studies extending over several months, it is crucial to monitor the animals closely for any signs of toxicity or adverse effects. Dose adjustments should be based on these observations, as well as on body weight changes and any planned interim assessments of efficacy. If signs of toxicity (e.g., significant weight loss, lethargy, persistent gastrointestinal issues) are observed, a dose reduction or temporary cessation of treatment may be necessary. Conversely, if the desired therapeutic effect is not achieved, a cautious dose escalation may be considered, not exceeding the maximum tolerated dose.
Q3: What are the potential long-term side effects of this compound in rodents?
While generally well-tolerated at therapeutic doses, potential long-term side effects of cholinesterase inhibitors like this compound can include cholinergic-related effects such as salivation, tremors, and gastrointestinal disturbances. Overdosing (e.g., 20 mg/kg) has been associated with nausea and tremor, though these were not life-threatening.[3] Regular monitoring of animal health and welfare is essential to detect and manage any such effects.
Q4: How should this compound be formulated for oral administration?
This compound tartrate is the water-soluble salt form and is suitable for oral administration.[7] It can be dissolved in a standard vehicle such as sterile water or saline. The stability of the formulation should be confirmed for the duration of its intended use and storage conditions.
Q5: What is the difference between (-)-Phenserine and (+)-Phenserine (Posiphen)?
(-)-Phenserine is the enantiomer that is a potent inhibitor of AChE.[4] In contrast, (+)-Phenserine, also known as Posiphen, is a weak AChE inhibitor.[4] However, both enantiomers are equipotent in their ability to downregulate AβPP expression.[4] The choice between the two will depend on the specific research question and whether the cholinergic or non-cholinergic pathway is the primary focus.
Troubleshooting Guide for Long-Term Oral Administration
This guide provides solutions to common problems encountered during long-term oral gavage studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Animal Distress During Dosing (Struggling, Vocalization) | Improper restraint technique, stress from repeated handling. | Ensure all personnel are thoroughly trained in proper and gentle animal restraint. Habituate the animals to the handling and gavage procedure with vehicle administration before starting the drug treatment. |
| Regurgitation or Reflux of Dosing Solution | Incorrect gavage needle placement, excessive dosing volume. | Verify the correct length and placement of the gavage needle to ensure it reaches the stomach without causing trauma. Administer the solution slowly and do not exceed the recommended maximum oral gavage volume for the animal's body weight. |
| Weight Loss or Reduced Food/Water Intake | Drug-related adverse effects (e.g., gastrointestinal upset), stress from the procedure. | Monitor body weight and food/water consumption daily. If significant changes are observed, consider reducing the dose or the frequency of administration. Consult with a veterinarian. |
| Esophageal or Gastric Injury | Improper gavage technique, use of a damaged or inappropriate gavage needle. | Always use a gavage needle with a smooth, ball-tipped end. Inspect needles for any burrs or damage before each use. If an injury is suspected, cease dosing immediately and seek veterinary care. |
| Inconsistent Efficacy Results | Inaccurate dosing, degradation of the drug in the formulation. | Ensure accurate calculation and preparation of the dosing solution. Prepare fresh solutions regularly and store them under appropriate conditions to prevent degradation. Confirm the stability of your formulation. |
Experimental Protocol: 6-Month Oral this compound Administration in a Rat Model of Alzheimer's Disease
This protocol outlines a hypothetical long-term study to evaluate the efficacy of this compound in a transgenic rat model of Alzheimer's disease (e.g., TgF344-AD).
1. Animals and Housing:
-
Species: Fischer 344 rats (transgenic and wild-type littermates)
-
Age: 6 months at the start of the study
-
Housing: Group-housed (2-3 per cage) with a 12:12 hour light-dark cycle, with ad libitum access to food and water.
2. Drug Formulation:
-
Dissolve (-)-Phenserine tartrate in sterile 0.9% saline to achieve the desired concentrations.
-
Prepare fresh dosing solutions weekly and store at 4°C, protected from light.
3. Dosing Regimen:
-
Groups:
-
Wild-type + Vehicle (Saline)
-
TgF344-AD + Vehicle (Saline)
-
TgF344-AD + this compound (2.5 mg/kg)
-
TgF344-AD + this compound (5 mg/kg)
-
-
Administration: Oral gavage, once daily in the morning.
-
Duration: 6 months.
4. Monitoring and Assessments:
-
Daily: Observe for clinical signs of toxicity and changes in general behavior.
-
Weekly: Record body weight and food/water consumption.
-
Monthly: Conduct behavioral testing (e.g., Morris water maze, novel object recognition) to assess cognitive function.
-
End of Study (6 months): Collect blood samples for pharmacokinetic analysis. Euthanize animals and collect brain tissue for histopathological and biochemical analyses (e.g., Aβ plaque load, AChE activity, inflammatory markers).
5. Dose Adjustment Strategy:
-
If an animal loses more than 15% of its initial body weight or shows signs of moderate to severe distress, the dose will be halved. If symptoms persist, treatment will be discontinued for that animal.
Visualizing the Pathways: How this compound Works
The following diagrams illustrate the key signaling pathways influenced by this compound.
References
- 1. Maze learning in aged rats is enhanced by this compound, a novel anticholinesterase [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Contamination Control in Phenserine Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination control in cell culture experiments involving Phenserine.
Troubleshooting Guide
Q1: I see small black dots floating in my this compound-treated cell culture. What could they be and what should I do?
A1: Small, motile black dots between cells are a common sign of bacterial contamination.[1] Bacteria can rapidly alter the pH of the culture medium, often turning it yellow, and can increase the turbidity, making the medium appear cloudy.[2]
Immediate Actions:
-
Immediately isolate the suspected contaminated flask or plate to prevent cross-contamination.
-
Visually inspect other cultures that were handled at the same time or are in the same incubator.
-
Under a phase-contrast microscope, observe the particles at high magnification. Bacteria will appear as distinct shapes like spheres (cocci) or rods (bacilli) and may exhibit movement.[1]
-
If contamination is confirmed, it is best to discard the culture.[3][4] Autoclave all contaminated flasks and reagents before disposal.
-
Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment like pipettors and water baths.[4][5]
Q2: My cell culture medium turned cloudy and pink/purple overnight after adding this compound. What is the likely cause?
A2: A sudden change in medium color to pink or purple, along with turbidity, often indicates fungal contamination, which can include both yeast and molds.[2] Fungi tend to make the culture medium more alkaline.[2]
-
Yeast will appear as individual oval or spherical particles, sometimes showing budding.[1]
-
Molds will appear as thin, filamentous structures (hyphae).[1][5]
Troubleshooting Steps:
-
Confirm the presence of yeast or mold using a microscope.
-
Discard the contaminated culture immediately. Fungal spores can spread easily through the air.[1]
-
Review your aseptic technique. Fungal contamination often enters through airborne spores.[6]
-
Check and replace filters on incubators and biosafety cabinets.
-
Ensure all media, sera, and reagents are properly sterilized and stored.
Q3: My cells treated with this compound are growing poorly and look unhealthy, but the medium is clear. What could be the problem?
A3: This is a classic sign of Mycoplasma contamination.[7] Mycoplasmas are very small bacteria that lack a cell wall, making them invisible to the naked eye and difficult to detect with a standard light microscope.[1][7] They do not typically cause the medium to become turbid or change pH.[8]
Detection and Elimination:
-
Detection: The most reliable methods for detecting Mycoplasma are PCR-based assays, fluorescent staining (e.g., with DAPI or Hoechst stain), and ELISA.[3][6]
-
Prevention: The best defense is to quarantine and test all new cell lines before introducing them into the main lab.[5][6] Use only certified Mycoplasma-free reagents and sera.[6]
-
Elimination: If the cell line is irreplaceable, specific antibiotics can be used to treat Mycoplasma contamination.[9] However, eradication can be difficult, and it is often better to discard the culture and start with a fresh, uncontaminated stock.[10]
Frequently Asked Questions (FAQs)
General Contamination
Q4: What are the main types of contaminants in cell culture?
A4: Cell culture contaminants are broadly categorized as biological or chemical.
-
Biological contaminants are the most common and include bacteria, fungi (yeasts and molds), mycoplasma, and viruses.[2][7] Cross-contamination with other cell lines is also a significant issue.[6]
-
Chemical contaminants can include impurities in media, sera, or water, as well as residues from detergents or endotoxins.[7][11]
Q5: How can I prevent contamination in my cell culture experiments?
A5: Strict adherence to aseptic technique is the most critical factor in preventing contamination.[12][13] Key practices include:
-
Working in a certified Class II biological safety cabinet.[14]
-
Regularly decontaminating work surfaces and equipment with 70% ethanol.[12][15]
-
Using sterile media, reagents, and disposable plastics.[12]
-
Minimizing traffic in the cell culture area.[12]
-
Handling only one cell line at a time to prevent cross-contamination.[6]
-
Regularly cleaning incubators and water baths.[4]
This compound-Specific Considerations
Q6: Could this compound itself be a source of contamination?
A6: While the compound itself is unlikely to be contaminated if sourced from a reputable supplier, the process of dissolving and diluting it can introduce contaminants. Always prepare this compound stock solutions in a sterile manner within a biosafety cabinet, using sterile solvents and containers. Filter-sterilize the final stock solution if possible.
Q7: Does this compound interact with antibiotics in the culture medium?
A7: There is no widely reported evidence of direct interactions between this compound and common cell culture antibiotics. However, it is good practice to be aware of all components in your culture system. This compound has been shown to affect cellular processes like protein translation, so it is crucial to maintain a consistent and sterile environment to ensure that observed effects are due to the drug and not to underlying contamination.[16][17]
Use of Antibiotics
Q8: Should I routinely use antibiotics in my cell culture medium?
A8: The routine use of antibiotics is a debated topic. While they can help prevent bacterial contamination, they can also mask low-level infections, lead to the development of antibiotic-resistant strains, and may have off-target effects on cell metabolism.[18][19] Many experienced researchers and cell culture banks recommend against the routine use of antibiotics, emphasizing that proper aseptic technique is the best preventative measure.[18]
Q9: When is it appropriate to use antibiotics?
A9: Antibiotics are recommended in specific situations, such as during the initial establishment of primary cultures or when working with particularly valuable or irreplaceable cell lines for a short duration.[18] They are also used for the selection of genetically modified cells.[]
Data Presentation: Common Contaminants and Antibiotics
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Type | Common Signs | Microscopic Appearance |
| Bacteria | Biological | Turbid medium, rapid pH drop (yellow), bad odor | Small, motile dots or rods between cells[1] |
| Yeast | Biological | Slightly turbid medium, pH may become acidic (yellowish) | Round or oval particles, often seen budding[1][5] |
| Mold | Biological | Fuzzy growth on the surface, pH may become alkaline (pink) | Filamentous hyphae, sometimes with visible spores[1][5] |
| Mycoplasma | Biological | No visible signs in medium, poor cell growth, changes in cell morphology[4][7] | Not visible with a standard light microscope[1] |
| Viruses | Biological | Often no visible signs, may alter cell morphology or growth | Not visible with a light microscope; requires electron microscopy or specific assays[2] |
Table 2: Common Antibiotics Used in Cell Culture
| Antibiotic/Antimycotic | Target Organism(s) | Typical Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin[18] | Most common combination; not effective against Mycoplasma.[21] |
| Gentamicin | Broad-spectrum (Gram-positive & Gram-negative) | 50 µg/mL | Can be more stable than Pen-Strep.[21] |
| Amphotericin B | Fungi and yeast | 0.25-2.5 µg/mL[18] | Can be toxic to cells with long-term use.[18][21] |
| Mycoplasma-Specific Antibiotics | Mycoplasma | Varies by product | Used for elimination, not routine prevention.[9] |
Experimental Protocols
Protocol 1: Routine Visual Inspection for Contamination
Objective: To detect early signs of microbial contamination in cell cultures.
Materials:
-
Inverted phase-contrast microscope
Procedure:
-
Every day, visually inspect your cell culture flasks or plates before removing them from the incubator. Look for any signs of turbidity or color change in the medium.
-
Place the culture vessel on the stage of an inverted microscope.
-
Begin by observing the culture at low magnification (4x or 10x) to assess the overall health and confluency of the cell monolayer.
-
Switch to high magnification (20x or 40x). Carefully scan the spaces between the cells and the background of the medium.
-
Look for:
-
Bacteria: Tiny, shimmering, or moving particles.
-
Yeast: Small, bright, ovoid bodies, which may be budding.
-
Mold: Thin, thread-like filaments (mycelia).
-
-
Record all observations in your lab notebook. If contamination is suspected, immediately follow the appropriate troubleshooting steps.
Protocol 2: Mycoplasma Detection by PCR
Objective: To sensitively detect the presence of Mycoplasma DNA in a cell culture sample.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific PCR detection kit (commercial kits are recommended)
-
PCR tubes
-
Micropipettes and sterile, filtered tips
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 days. Centrifuge to pellet any cells and use the supernatant for the assay.
-
PCR Reaction Setup: Following the manufacturer's instructions for your specific PCR kit, prepare the PCR master mix. This typically includes a reaction buffer, dNTPs, Mycoplasma-specific primers, and Taq polymerase.
-
Add your cell culture supernatant sample to the master mix in a PCR tube. Include a positive control (containing Mycoplasma DNA) and a negative control (sterile water or sterile medium) provided with the kit.
-
Thermocycling: Place the PCR tubes in a thermocycler and run the program as specified by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size in your sample lane indicates a positive result for Mycoplasma contamination. Compare your sample lane to the positive and negative controls.
Visualizations
Caption: A workflow for troubleshooting suspected cell culture contamination.
Caption: A decision tree to help identify the source of contamination.
References
- 1. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 2. goldbio.com [goldbio.com]
- 3. biocompare.com [biocompare.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. Cell contamination | Proteintech Group [ptglab.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Mycoplasma Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 16. pnas.org [pnas.org]
- 17. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. kosheeka.com [kosheeka.com]
- 21. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
Validation & Comparative
Phenserine and Donepezil: A Preclinical Comparative Analysis in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenserine and Donepezil, two acetylcholinesterase inhibitors investigated for Alzheimer's disease (AD) therapy, based on their performance in preclinical models. The following sections detail their mechanisms of action, present quantitative data from key experimental studies, and outline the methodologies employed in these investigations.
Mechanisms of Action: A Tale of Two Cholinesterase Inhibitors
Both this compound and Donepezil are potent acetylcholinesterase (AChE) inhibitors, a primary therapeutic strategy for AD that aims to increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[1][2][3] However, this compound distinguishes itself with a dual mechanism of action.
Donepezil: As a highly selective and reversible inhibitor of AChE, Donepezil's primary role is to enhance cholinergic neurotransmission.[4] Emerging preclinical evidence also suggests potential disease-modifying effects, including the modulation of amyloid precursor protein (APP) processing and protection against amyloid-beta (Aβ) induced toxicity.[4][5]
This compound: Beyond its function as a non-competitive, reversible AChE inhibitor, this compound has been shown to regulate the translation of APP mRNA.[3] Specifically, it interacts with the 5'-untranslated region (5'-UTR) of APP mRNA, suppressing the synthesis of the APP protein and consequently reducing the production of amyloid-beta (Aβ) peptides.[3] This non-cholinergic action positions this compound as a potential disease-modifying agent targeting the root pathology of AD.
References
- 1. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 2. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 3. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound treatment on brain functional activity and amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Phenserine and Rivastigmine for Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two cholinesterase inhibitors, Phenserine and Rivastigmine, which have been investigated for the treatment of Alzheimer's disease (AD). The comparison is based on available preclinical experimental data, focusing on their mechanisms of action, effects on amyloid pathology, and cognitive enhancement.
Executive Summary
Mechanism of Action and Signaling Pathways
This compound and Rivastigmine exert their effects through distinct, yet overlapping, pathways. Both drugs increase the availability of acetylcholine (ACh) in the synaptic cleft by inhibiting its breakdown by cholinesterases. However, their selectivity and impact on amyloid precursor protein (APP) processing differ significantly.
This compound's Dual Mechanism of Action:
This compound primarily acts as a selective and non-competitive inhibitor of acetylcholinesterase (AChE).[1] Beyond its cholinergic activity, this compound has been shown to decrease the synthesis of APP by interacting with the 5'-untranslated region of APP mRNA, thereby reducing the production of amyloid-beta (Aβ) peptides.[1][2]
Rivastigmine's Dual Cholinesterase Inhibition and APP Modulation:
Rivastigmine is a dual inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] This broader inhibition may provide additional benefits as BuChE activity increases in the AD brain. Furthermore, Rivastigmine has been shown to promote the non-amyloidogenic processing of APP, leading to an increase in the neuroprotective sAPPα fragment and a decrease in Aβ production.[3]
Comparative Efficacy Data
Effects on Amyloid Precursor Protein (APP) Processing
A key differentiator between this compound and Rivastigmine lies in their impact on APP metabolism. A direct in vivo comparison in rats provides clear evidence of their opposing effects on secreted APP (sAPP) levels in the cerebrospinal fluid (CSF).
| Drug | Animal Model | Dosage | Duration | Effect on sAPP Levels in CSF | Reference |
| This compound | Rat | 2.5 mg/kg, i.p. | 21 days | Decreased to 57.9% of control | Bailey et al., 2011 |
| Rivastigmine | Rat | 0.75 mg/kg, i.p. | 21 days | Increased to 154% of control | Bailey et al., 2011 |
These findings highlight that Rivastigmine promotes the α-secretase pathway, leading to increased sAPPα, which is considered neuroprotective. In contrast, this compound's reduction of sAPP is consistent with its mechanism of inhibiting overall APP synthesis.
Effects on Cognitive Function
While direct in vivo comparative studies on cognitive enhancement are limited, individual studies have demonstrated the efficacy of both drugs in improving spatial memory in rodent models of cognitive impairment.
| Drug | Animal Model | Cognitive Task | Key Findings | Reference |
| This compound | Scopolamine-treated rats | Morris Water Maze | Significantly reduced escape latency and distance traveled to the platform compared to scopolamine-only group. | Spangler et al., 2005 |
| Rivastigmine | Aβ-infused mice | Novel Object Recognition | Ameliorated Aβ-induced memory impairment in memory acquisition and consolidation. | C-F. Chen et al., 2013 |
It is important to note that these studies were conducted in different models and cognitive paradigms, precluding a direct comparison of potency.
Experimental Protocols
In Vivo Drug Administration
-
This compound: In a study comparing its effects on sAPP, this compound was administered to rats at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection once daily for 21 days. For cognitive studies in the Morris water maze, this compound was administered i.p. at doses of 2 and 4 mg/kg 60 and 30 minutes prior to testing in scopolamine-treated rats.[5]
-
Rivastigmine: In the comparative sAPP study, Rivastigmine was administered to rats at a dose of 0.75 mg/kg via i.p. injection once daily for 21 days. In a cognitive study, Rivastigmine was administered i.p. at doses of 0.03, 0.1, and 0.3 mg/kg 20 minutes prior to or immediately after the acquisition session in Aβ-infused mice.
Morris Water Maze for Spatial Memory Assessment
This widely used behavioral task assesses spatial learning and memory in rodents.
Protocol Outline:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Acquisition Phase: Animals are placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. This is typically conducted over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
Protocol Outline:
-
Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., hippocampus or striatum).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters, such as acetylcholine, diffuse across the semipermeable membrane of the probe into the aCSF, which is then collected for analysis.
-
Analysis: The concentration of acetylcholine in the collected dialysate is quantified using highly sensitive analytical methods like HPLC coupled with electrochemical detection or mass spectrometry.[6]
Western Blotting for APP and Aβ Analysis
This technique is used to detect and quantify specific proteins in a tissue sample.
Protocol Outline:
-
Tissue Homogenization: Brain tissue is homogenized in a lysis buffer to extract proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
Gel Electrophoresis: A specific amount of protein from each sample is separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for APP or Aβ, followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore for detection.
-
Analysis: The intensity of the protein bands is quantified to determine the relative abundance of APP and Aβ.
Conclusion
This compound and Rivastigmine, while both targeting the cholinergic system, present distinct profiles in their in vivo effects relevant to Alzheimer's disease pathology. Rivastigmine's dual inhibition of AChE and BuChE, coupled with its promotion of the non-amyloidogenic APP processing pathway, suggests a multifaceted symptomatic and potentially disease-modifying effect. This compound's selective AChE inhibition and its unique ability to suppress APP synthesis offer an alternative therapeutic strategy. The direct comparative in vivo data on sAPP levels clearly illustrate their divergent effects on APP metabolism. While both have demonstrated pro-cognitive effects in animal models, the absence of head-to-head comparative studies on cognitive outcomes necessitates further research to definitively establish their relative in vivo efficacy. The choice between these two agents in a research or drug development context will likely depend on the specific therapeutic hypothesis being tested: broad cholinesterase inhibition and APP processing modulation with Rivastigmine versus selective AChE inhibition and APP synthesis reduction with this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivastigmine in Alzheimer’s disease: Cognitive function and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Phenserine vs. Physostigmine: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of phenserine and its parent compound, physostigmine. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the field of neurodegenerative disease and drug development.
At a Glance: Key Differences in Neuroprotective Profiles
| Feature | This compound | Physostigmine |
| Primary Mechanism | Selective, non-competitive acetylcholinesterase (AChE) inhibitor with additional neuroprotective properties. | Reversible acetylcholinesterase (AChE) inhibitor. |
| APP Regulation | Reduces amyloid precursor protein (APP) translation, leading to decreased Aβ levels. | Limited to no direct effect on APP translation. |
| Toxicity | Significantly less toxic with a wider therapeutic window. | Higher toxicity, associated with a narrow therapeutic window. |
| Brain Penetration | Preferentially enters the central nervous system (CNS) with a higher brain-to-plasma ratio. | Crosses the blood-brain barrier, but to a lesser extent than this compound. |
| Signaling Pathways | Activates pro-survival pathways including PKC/ERK and increases anti-apoptotic Bcl-2. | Primarily acts through cholinergic system modulation. |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and physostigmine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This data highlights this compound's selectivity for AChE.
| Compound | Enzyme | IC50 (µM) | Source |
| This compound | Human Erythrocyte AChE | 0.0453 | [1] |
| Physostigmine | Human AChE | 0.117 ± 0.007 | [2] |
| Physostigmine | Human BuChE | 0.059 ± 0.012 | [2] |
Note: Data is compiled from different studies and experimental conditions may vary.
Neuroprotective Mechanisms: A Deeper Dive
This compound exhibits a multi-faceted neuroprotective profile that extends beyond its primary role as an AChE inhibitor. In contrast, the neuroprotective effects of physostigmine are largely attributed to its impact on the cholinergic system.
Amyloid Precursor Protein (APP) Regulation
A key differentiator between the two compounds is their effect on APP, a key protein in the pathogenesis of Alzheimer's disease.
This compound: Both the (-) and (+) enantiomers of this compound have been shown to reduce the translation of APP mRNA, leading to a decrease in the production of amyloid-beta (Aβ) peptides[3][4]. This non-cholinergic mechanism is a significant advantage, as it targets a central aspect of Alzheimer's disease pathology. Studies have shown that this compound administration in mice leads to a dose-dependent decrease in total APP levels and a significant reduction in Aβ40 and Aβ42 levels[5].
Physostigmine: The direct impact of physostigmine on APP translation and Aβ production is not a prominent feature of its mechanism of action. Its neuroprotective effects are primarily linked to the enhancement of cholinergic neurotransmission.
Activation of Pro-Survival Signaling Pathways
This compound: The neuroprotective effects of this compound are mediated through the activation of key intracellular signaling cascades. Both (+)- and (-)-phenserine have been demonstrated to provide neuroprotection against oxidative stress and glutamate toxicity via the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways[6]. Furthermore, (-)-phenserine has been shown to increase the levels of the anti-apoptotic protein Bcl-2, thereby inhibiting neuronal apoptosis following ischemic injury[7][8].
Physostigmine: While physostigmine's primary neuroprotective actions are linked to its anticholinesterase activity, some studies suggest it may also have anti-apoptotic effects by reducing cytosolic levels of cytochrome C and impairing caspase 3 activity[9]. However, its direct and potent activation of pro-survival pathways like PKC/ERK is not as well-established as it is for this compound.
Toxicity Profile
A critical consideration in the development of neuroprotective agents is their safety and tolerability. In this regard, this compound demonstrates a clear advantage over physostigmine.
This compound: As a result of its preferential brain selectivity, (-)-phenserine is significantly less toxic than (-)-physostigmine[10]. It has a wider therapeutic window and is generally well-tolerated in both animal models and human clinical trials[10][11].
Physostigmine: Physostigmine is associated with a narrow therapeutic window and a higher incidence of adverse effects, which can include nausea, vomiting, and more severe cholinergic side effects[12].
Experimental Protocols
This section provides a summary of the methodologies used in the key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Protocol Summary:
-
Reagent Preparation: Prepare phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), AChE enzyme solution, and the test compounds (this compound or physostigmine) at various concentrations.
-
Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, AChE solution, and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate (ATCI) to start the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Summary:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to various concentrations of this compound or physostigmine, along with a neurotoxic agent (e.g., hydrogen peroxide or glutamate) to induce cell death. Include control wells with untreated cells and cells treated only with the neurotoxic agent.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Western Blotting for APP and Signaling Proteins (PKC/ERK, Bcl-2)
Western blotting is used to detect and quantify specific proteins in a sample.
Protocol Summary:
-
Sample Preparation: Treat neuronal cells with this compound or physostigmine for a specified time. Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., APP, phosphorylated ERK, or Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Image Analysis: Capture the image and quantify the band intensity to determine the relative protein levels.
Conclusion
This compound emerges as a promising neuroprotective agent with a more favorable profile compared to its parent compound, physostigmine. Its dual mechanism of action, combining selective AChE inhibition with the reduction of APP translation, addresses both symptomatic and underlying pathological aspects of neurodegenerative diseases like Alzheimer's. Furthermore, its lower toxicity and superior brain penetration make it a more attractive candidate for clinical development. In contrast, while physostigmine has been a valuable tool in understanding cholinergic function, its clinical utility is limited by its toxicity and lack of disease-modifying effects. For researchers and drug developers, this compound represents a more advanced and potentially more effective therapeutic strategy for the treatment of neurodegenerative disorders.
References
- 1. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Phenserine's Efficacy in Reducing Amyloid-β Levels: A Cross-Validation Study in Diverse Cell Lines
For Immediate Release
A comprehensive analysis of preclinical data demonstrates the potential of Phenserine and its enantiomer, Posiphen, in reducing amyloid-beta (Aβ) levels, a key hallmark of Alzheimer's disease. This comparison guide synthesizes findings from multiple studies, providing researchers, scientists, and drug development professionals with a consolidated overview of this compound's effects in various neuronal cell lines. The data underscores a consistent, dose- and time-dependent reduction in Aβ production, highlighting a promising mechanism of action independent of acetylcholinesterase inhibition.
Quantitative Analysis of this compound's Impact on Aβ and APP Levels
The following table summarizes the quantitative data on the effects of this compound and its enantiomer, Posiphen, on amyloid precursor protein (APP) and amyloid-beta (Aβ) levels in different human cell lines.
| Cell Line | Compound | Concentration | Treatment Duration | Effect on APP/Aβ Levels | Reference |
| Human Neuroblastoma SK-N-SH | (-)-Phenserine | 50 µM | 16 hours | Secreted Aβ levels reduced by 38% | |
| (-)-Phenserine | 50 µM | 16 hours | Secreted Aβ levels reduced by 31% | ||
| Posiphen | 10 µM | 16 hours | Secreted Aβ levels reduced by 21% | ||
| Posiphen | 50 µM | 16 hours | Secreted Aβ levels reduced by 32% | ||
| (-)-Phenserine & Posiphen | 10 µM & 50 µM | 16 hours | Intracellular and secreted APP levels reduced by ~40% | ||
| Human Neuroblastoma SH-SY5Y | (-)-Phenserine | 0.2-20 µM | 16 hours | Maximal reduction of secreted and intracellular APP by ~50% (EC50 = 0.64 µM for secreted, 1.14 µM for intracellular) | |
| Posiphen | 0.2-20 µM | 16 hours | Maximal reduction of secreted and intracellular APP by ~50% (EC50 = 1.0 µM for secreted, 1.5 µM for intracellular) | ||
| (+)-Phenserine | 5 µM | 4 hours | Decreased βAPP levels in cell lysates | ||
| (-)-Phenserine | 5 µM | 4 hours | Decreased βAPP levels in cell lysates | ||
| Human Astrocytoma U373 | (-)-Phenserine | Not specified | Extended period | Reduced βAPP protein synthesis by over 25% |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for assessing the effect of this compound on Aβ levels in cell culture.
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma cell lines (SH-SY5Y, SK-N-SH) and human astrocytoma cells (U373) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound and its enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment Procedure: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. The cells are then incubated for specified durations (e.g., 4, 8, 16, or 24 hours).
Measurement of Aβ and APP Levels
1. Sample Collection:
-
Conditioned Media: After the treatment period, the cell culture supernatant (conditioned media) is collected to measure secreted Aβ and APP levels.
-
Cell Lysates: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer to extract intracellular proteins, including APP.
2. Quantification of Aβ Levels (Sandwich ELISA):
-
A sensitive sandwich enzyme-linked immunosorbent assay (ELISA) is employed for the quantitative measurement of Aβ40 and Aβ42 levels in the conditioned media.
-
Principle: Wells of a microtiter plate are coated with a capture antibody specific for the C-terminus of Aβ (Aβ40 or Aβ42). After blocking non-specific binding sites, the conditioned media samples and standards are added. A detection antibody, specific for the N-terminus of Aβ and conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate is introduced, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of Aβ present.
3. Analysis of APP Levels (Western Blotting):
-
Western blotting is used to determine the levels of APP in both cell lysates and conditioned media.
-
Procedure:
-
Protein concentrations in the cell lysates are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an N-terminal epitope of APP.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity corresponding to APP is quantified using densitometry software.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate this compound's mechanism of action and the general experimental workflow.
A Head-to-Head Comparison of (-)-Phenserine and Posiphen on Neurogenesis
For researchers and drug development professionals investigating therapeutic avenues for neurodegenerative diseases, understanding the nuanced effects of compounds on neurogenesis is critical. This guide provides a detailed, data-driven comparison of two such compounds, (-)-phenserine and its enantiomer, posiphen ((+)-phenserine), on the process of generating new neurons.
Both (-)-phenserine and posiphen are known to modulate the levels of amyloid precursor protein (APP), a key protein implicated in Alzheimer's disease pathology.[1] Elevated levels of APP and its cleavage products, such as amyloid-beta (Aβ), can impair neurogenesis.[2] The primary mechanism by which both compounds are thought to promote neurogenesis is by reducing the synthesis of APP, thereby creating a more permissive environment for neural stem cell (NSC) proliferation and neuronal differentiation.[2][3] They achieve this by interacting with the 5'-untranslated region (5'-UTR) of APP mRNA, inhibiting its translation.[4] While both enantiomers are reported to be equipotent in downregulating APP expression, their distinct pharmacological profiles—notably the potent acetylcholinesterase (AChE) inhibition by (-)-phenserine, which is absent in posiphen—may contribute to different overall effects on the nervous system.[1][4]
Quantitative Data on Neurogenic Effects
The following tables summarize the available quantitative data on the effects of (-)-phenserine and posiphen on various aspects of neurogenesis. It is important to note that a direct head-to-head comparative study in the same experimental model is not available in the current literature. The data presented is compiled from separate studies.
Table 1: Effects on Neural Stem Cell Proliferation and Differentiation
| Compound | Model System | Concentration/Dose | Outcome Measure | Result |
| Posiphen | Adult Mouse Subventricular (SVZ) & Subgranular Zone (SGZ) Neural Stem Cell Cultures | 0.1–1.0 μM | Average size of individual neurospheres | Increased (p < 0.05)[2] |
| Posiphen | Adult Mouse SVZ & SGZ Neural Stem Cell Cultures | Not specified | Neuronal differentiation (MAP2+ cells) | Increased percentage of MAP2+ cells (p < 0.05)[2] |
| Posiphen | Transplanted Human Neural Stem Cells (hNSCs) in APP23 Transgenic Mice | 25 mg/kg | Neuronal differentiation of implanted hNSCs | Significantly increased in hippocampus and cortical regions[3] |
| (-)-Phenserine | Not directly reported |
Table 2: In Vivo Effects on Neurogenesis Markers and Neurotrophic Factors
| Compound | Animal Model | Dose & Duration | Outcome Measure | Result |
| Posiphen | Wild-type and APPswe Transgenic Mice | 25 mg/kg for 16 days | Doublecortin (DCX) immunoreactivity in the SVZ | Significantly elevated[5][6] |
| Posiphen | Wild-type Mice | 25 mg/kg for 16 days | Brain-Derived Neurotrophic Factor (BDNF) levels in the cerebral cortex | ~2-fold increase (p<0.01)[5][6] |
| (-)-Phenserine | Rat model of Middle Cerebral Artery Occlusion (MCAO) | Not specified | Brain-Derived Neurotrophic Factor (BDNF) levels | Elevated[7] |
| (-)-Phenserine | Rat model of MCAO | Not specified | B-cell lymphoma 2 (Bcl-2) levels | Elevated[7] |
Signaling Pathways and Mechanisms of Action
The pro-neurogenic effects of both (-)-phenserine and posiphen are primarily attributed to their ability to reduce APP synthesis. This action alleviates the inhibitory pressure that high levels of APP and its fragments exert on neural stem cells. Furthermore, studies suggest the involvement of downstream neurotrophic and survival pathways.
Caption: Mechanism of APP translation inhibition by (-)-phenserine and posiphen.
The reduction in APP levels is thought to promote neurogenesis. Additionally, both compounds have been shown to activate pro-survival and neurotrophic signaling cascades, such as the Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK) pathways, and to increase levels of Brain-Derived Neurotrophic Factor (BDNF).
Caption: Signaling pathways influenced by (-)-phenserine and posiphen to promote neurogenesis.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature concerning the effects of (-)-phenserine and posiphen on neurogenesis.
Neurosphere Culture and Differentiation Assay
This assay is used to assess the self-renewal and differentiation potential of neural stem cells in vitro.
-
NSC Isolation: Neural stem cells are isolated from the subventricular zone (SVZ) or subgranular zone (SGZ) of the hippocampus of adult mice.
-
Neurosphere Formation: Isolated cells are cultured in a serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF). In these conditions, NSCs proliferate to form floating spherical colonies known as neurospheres.
-
Treatment: Neurospheres are treated with various concentrations of (-)-phenserine or posiphen (e.g., 0.1-10 µM) for a specified period (e.g., 7 days).
-
Proliferation Assessment: The number and size of the neurospheres are quantified as a measure of NSC proliferation.
-
Differentiation Assay: To assess differentiation, neurospheres are collected, dissociated into single cells, and plated onto an adhesive substrate (e.g., poly-L-ornithine and laminin-coated coverslips) in a medium lacking EGF and bFGF but containing a low percentage of serum. The cells are then treated with the compounds.
-
Immunocytochemistry: After a period of differentiation (e.g., 7-10 days), cells are fixed and stained with antibodies against specific cell markers: β-III tubulin or MAP2 for neurons, and glial fibrillary acidic protein (GFAP) for astrocytes. The percentage of cells expressing each marker is then quantified.
Caption: Workflow for the neurosphere proliferation and differentiation assay.
In Vivo Neurogenesis Assessment in Mice
This protocol is used to evaluate the effects of the compounds on neurogenesis in a living animal model.
-
Animal Model: Adult wild-type or transgenic mice (e.g., APPswe or APP23 models of Alzheimer's disease) are used.
-
Compound Administration: Mice are administered (-)-phenserine or posiphen (e.g., 25 mg/kg) or a vehicle control daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 16-21 days).
-
Cell Proliferation Labeling (Optional): To label dividing cells, mice can be injected with 5-bromo-2'-deoxyuridine (BrdU) for several days during the treatment period.
-
Tissue Processing: Following the treatment period, mice are euthanized, and their brains are perfused, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against markers of immature neurons, such as Doublecortin (DCX), or against BrdU to identify newly born cells.
-
Quantification: The number of DCX-positive or BrdU-positive cells in specific neurogenic regions like the SVZ and the dentate gyrus of the hippocampus is quantified using stereological methods.
-
Biochemical Analysis: Brain tissue can also be homogenized to measure levels of proteins such as BDNF via ELISA or Western blotting.
Conclusion
Both (-)-phenserine and its enantiomer posiphen demonstrate pro-neurogenic properties, primarily through the inhibition of APP synthesis. Posiphen has been shown to increase the proliferation and neuronal differentiation of neural stem cells in vitro and to enhance neurogenesis in vivo, an effect correlated with increased BDNF levels.[2][5][6] (-)-Phenserine also exhibits neuroprotective effects and elevates levels of neurotrophic factors like BDNF.[7]
A key difference lies in their cholinergic activity; (-)-phenserine is a potent AChE inhibitor, while posiphen is not.[4] This makes posiphen a potentially more targeted agent for promoting neurogenesis without the dose-limiting cholinergic side effects associated with (-)-phenserine. However, the lack of direct comparative studies on neurogenesis makes it difficult to definitively state which compound is more potent in this regard. The choice between these two molecules for further research and development may depend on the desired therapeutic profile: a multi-target approach including cholinergic modulation with (-)-phenserine, or a more specific APP-lowering and neurotrophic strategy with posiphen. Future head-to-head studies are warranted to elucidate the comparative efficacy of these two promising compounds on neurogenesis.
References
- 1. Protocol for culturing neurospheres from progenitor cells in the dentate gyrus of aged mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to establish a demyelinated animal model to study hippocampal neurogenesis and cognitive function in adult rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Anticholinesterase this compound and Its Enantiomer Posiphen as 5′Untranslated-Region-Directed Translation Blockers of the Parkinson's Alpha Synuclein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolating and Culturing of Precursor Cells from the Adult Human Brain | Springer Nature Experiments [experiments.springernature.com]
Assessing the Off-Target Effects of Phenserine in Neuronal Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenserine, a selective acetylcholinesterase (AChE) inhibitor, has been investigated for its potential therapeutic role in Alzheimer's disease. Beyond its primary mechanism of enhancing cholinergic neurotransmission, preclinical studies have revealed a significant off-target effect: the reduction of β-amyloid precursor protein (APP) and its neurotoxic byproduct, amyloid-beta (Aβ). This guide provides a comparative analysis of this off-target effect, presenting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of Amyloid-β and APP Reduction
The primary off-target effect of this compound is its ability to lower levels of APP and Aβ, a characteristic not shared by all acetylcholinesterase inhibitors. This effect is notably independent of its AChE inhibitory activity, as demonstrated by comparing its enantiomers. (-)-Phenserine is a potent AChE inhibitor, while (+)-Phenserine (also known as Posiphen) has weak AChE inhibitory activity. However, both enantiomers are equipotent in reducing APP and Aβ levels.[1][2]
| Compound | Cell Line | Concentration | Treatment Duration | Analyte | Percent Reduction | Reference |
| (-)-Phenserine | SK-N-SH | 50 µM | 16 hours | Total Aβ | 31% | [3] |
| (+)-Phenserine (Posiphen) | SK-N-SH | 50 µM | 16 hours | Secreted and intracellular APP | ~40% | Lahiri et al., 2007 |
| (+)-Phenserine (Posiphen) | SK-N-SH | 10 µM | 16 hours | Secreted Aβ | 21% | Lahiri et al., 2007 |
| (+)-Phenserine (Posiphen) | SK-N-SH | 50 µM | 16 hours | Secreted Aβ | 32% | Lahiri et al., 2007 |
| (-)-Phenserine | SH-SY5Y | 10 µM | Not Specified | APP | Significant reduction | [4] |
| Physostigmine | Various neuronal cell lines | Not Specified | Not Specified | βAPP levels | No alteration | [3] |
| Metrifonate | Various neuronal cell lines | Not Specified | Not Specified | βAPP levels | No alteration | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols used to assess the off-target effects of this compound in neuronal cultures.
Neuronal Cell Culture
Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, are commonly used models.
-
Cell Lines: SH-SY5Y or SK-N-SH cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere and grow to a desired confluency (typically 70-80%) before treatment.
Drug Treatment
-
Preparation of Compounds: this compound and comparator compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Treatment: The stock solutions are then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are incubated with the drug-containing medium for the specified duration (e.g., 16-24 hours).
Quantification of Amyloid-β (Aβ) by ELISA
-
Sample Collection: After the treatment period, the conditioned culture medium is collected.
-
ELISA Procedure: Commercially available Aβ ELISA kits (e.g., for Aβ40 and Aβ42) are used. The assay is performed according to the manufacturer's instructions. Briefly, the collected media is added to wells pre-coated with an Aβ capture antibody. After incubation, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of Aβ in the samples is determined by comparison to a standard curve.
Quantification of Amyloid Precursor Protein (APP) by Western Blot
-
Cell Lysis: After removing the culture medium, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for APP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathway of this compound's Off-Target Effect on APP Translation
This compound's ability to reduce APP levels stems from its interaction with the 5'-untranslated region (5'-UTR) of the APP mRNA. This interaction is thought to hinder the binding of the ribosomal machinery, thereby inhibiting the translation of the APP protein. This mechanism is independent of its acetylcholinesterase inhibitory function.
Caption: this compound's interaction with the 5'-UTR of APP mRNA.
Experimental Workflow for Assessing this compound's Off-Target Effects
The following workflow outlines the key steps in a typical experiment designed to evaluate the impact of this compound on APP and Aβ levels in neuronal cultures.
Caption: Workflow for analyzing this compound's off-target effects.
References
- 1. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Phenserine's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Phenserine against other acetylcholinesterase inhibitors, Donepezil and Galantamine, as well as this compound's enantiomer, Posiphen. The information is compiled from preclinical and clinical studies to aid in the evaluation of these compounds for neuroinflammatory conditions.
Mechanism of Action: A Shared Pathway with Distinct Features
This compound, a selective acetylcholinesterase (AChE) inhibitor, exhibits both cholinergic and non-cholinergic mechanisms that contribute to its anti-inflammatory effects. The primary cholinergic anti-inflammatory pathway is a common feature among AChE inhibitors like Donepezil and Galantamine. By inhibiting AChE, these drugs increase the concentration of acetylcholine (ACh) in the synaptic cleft. This elevated ACh can then activate alpha-7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, including microglia, leading to a downstream suppression of pro-inflammatory cytokine production.
This compound's non-cholinergic pathway further contributes to its anti-inflammatory profile by directly suppressing the expression of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Ionized calcium-binding adapter molecule 1 (IBA1), a marker of microglial activation[1]. Posiphen, the (+)-enantiomer of this compound, possesses weak AChE inhibitory activity but has been shown to lower levels of inflammatory markers in cerebrospinal fluid (CSF) and inhibit the release of Interleukin-1 beta (IL-1β)[2][3][4][5].
Comparative Analysis of Anti-inflammatory Efficacy
The following tables summarize quantitative data from various studies on the anti-inflammatory effects of this compound and its comparators. It is important to note that the data are compiled from different studies with varying experimental models and conditions, which should be considered when making comparisons.
Table 1: In Vivo Reduction of Pro-inflammatory Markers
| Compound | Model | Marker | Dose | % Reduction | Reference |
| This compound | Mouse Traumatic Brain Injury | IBA1-IR (Microglia) | 2.5 mg/kg, BID | ~40% | [6] |
| TNF-α/IBA1 colocalization | 2.5 mg/kg, BID | ~50% | [6] | ||
| Donepezil | Mouse Model of AD (APP/PS1) | CD68 (Activated Microglia) | 2 mg/kg/day | Significant Reduction | [7] |
| TNF-α | 2 mg/kg/day | Significant Reduction | [7] | ||
| IL-1β | 2 mg/kg/day | Significant Reduction | [7] | ||
| Galantamine | Mouse LPS-induced Neuroinflammation | CD11b mRNA (Microglia) | 5 mg/kg | Significant Reduction | [8][9] |
| GFAP mRNA (Astrocytes) | 5 mg/kg | Significant Reduction | [8][9] | ||
| TNF-α mRNA | 5 mg/kg | Significant Reduction | [8][9] | ||
| IL-1β mRNA | 5 mg/kg | Significant Reduction | [8][9] | ||
| IL-6 mRNA | 5 mg/kg | Significant Reduction | [8][9] | ||
| Posiphen | Human Mild Cognitive Impairment | CSF Inflammatory Markers | 60 mg, QID | Significant Reduction | [2] |
Note: "Significant Reduction" indicates a statistically significant decrease was reported, but a precise percentage was not provided in the abstract.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Bioavailability of Phenserine Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective analysis of the bioavailability of Phenserine, focusing on its well-researched tartrate salt form. Due to a lack of publicly available comparative data on other salt forms, this document will concentrate on the extensive experimental findings related to this compound Tartrate, providing a thorough understanding of its pharmacokinetic profile.
Executive Summary
This compound, a selective acetylcholinesterase inhibitor, has been primarily developed as the tartrate salt for the treatment of Alzheimer's disease. This salt form was selected for its favorable physicochemical properties, including high solubility and bioavailability. Preclinical and clinical studies have demonstrated that this compound Tartrate is rapidly absorbed orally, exhibits excellent bioavailability, and effectively crosses the blood-brain barrier. This guide synthesizes the available quantitative data, details the experimental methodologies used in key studies, and illustrates the compound's mechanisms of action.
Quantitative Bioavailability Data of this compound Tartrate
The following table summarizes the key pharmacokinetic parameters of this compound Tartrate derived from both preclinical and clinical studies.
| Parameter | Animal Model (Rat) | Human (Healthy Elderly Subjects) | Citation(s) |
| Dose | Not specified for 100% bioavailability claim | 10 mg (single oral dose) | [1] |
| Bioavailability (F%) | ~100% | Not explicitly calculated, but rapid absorption observed | [1] |
| Cmax (Maximum Plasma Concentration) | Not specified | 1.95 ng/mL | |
| Tmax (Time to Maximum Plasma Concentration) | ~5 minutes (IV dosing, brain) | 1.5 hours | [1] |
| Plasma Half-life (t½) | 12.6 minutes | Not specified for drug, 11 hours for AChE inhibition | [1] |
| Brain to Plasma Ratio | 10:1 | Not applicable | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols typically employed in the preclinical and clinical evaluation of this compound Tartrate's bioavailability.
Preclinical Bioavailability Study in Rats (Generalized Protocol)
This protocol is based on standard practices for determining the oral bioavailability of acetylcholinesterase inhibitors in rodent models.
-
Animal Model: Male Fischer-344 rats are commonly used.[1]
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound Tartrate is administered intravenously to a cohort of rats to establish the complete systemic exposure (AUCiv).
-
Oral (PO) Administration: A corresponding single dose is administered orally (e.g., via gavage) to a separate cohort.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from both IV and PO groups.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis, typically involving protein precipitation with a solvent like acetonitrile.
-
Chromatography: The prepared samples are injected into a High-Performance Liquid Chromatography (HPLC) system for separation of this compound from other plasma components.
-
Mass Spectrometry: The separated this compound is then detected and quantified using tandem mass spectrometry (MS/MS).
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as AUCpo and AUCiv. Bioavailability (F%) is calculated as (AUCpo / AUCiv) * 100.
Clinical Pharmacokinetic Study in Humans
The following protocol is based on a study conducted in healthy elderly volunteers to assess the pharmacokinetics of single oral doses of this compound Tartrate.
-
Study Population: 32 healthy elderly volunteers.
-
Study Design: A single-dose, dose-escalation study.
-
Dosing: Subjects received single oral doses of this compound Tartrate (5, 10, or 20 mg).
-
Blood Sampling: Plasma samples were collected over a 24-hour period following dosing.
-
Bioanalysis: Plasma samples were analyzed to determine this compound concentrations. The specific bioanalytical method is not detailed in the publication but would typically involve a validated LC-MS/MS method as described in the preclinical section.
-
Pharmacodynamic Assessment: Erythrocyte acetylcholinesterase (AChE) inhibition was also measured as a marker of drug activity.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC(0-24)) and pharmacodynamic parameters (Imax, tI1/2) were calculated from the collected data.
Visualizing Mechanisms and Workflows
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a generalized workflow for assessing the oral bioavailability of a drug candidate like this compound Tartrate.
Caption: Generalized workflow for bioavailability studies.
Signaling Pathways of this compound
This compound exhibits a dual mechanism of action, which is advantageous for a potential Alzheimer's disease therapeutic. It not only increases acetylcholine levels through acetylcholinesterase inhibition but also modulates the production of amyloid-β peptides.
Caption: Dual mechanisms of action of this compound.
Conclusion
The available scientific literature strongly supports the use of this compound in its tartrate salt form to achieve high oral bioavailability. Preclinical studies in rats indicate near-complete absorption, and clinical trials in humans have demonstrated rapid absorption and significant acetylcholinesterase inhibition following oral administration. The dual mechanism of action, combining symptomatic relief through cholinergic enhancement with a potential disease-modifying effect by reducing amyloid-β production, makes this compound Tartrate a compound of continued interest in the field of neurodegenerative disease research. While direct comparative studies with other salt forms are not available, the extensive data on this compound Tartrate provide a solid foundation for its consideration in drug development programs.
References
Replicating Published Phenserine Findings: A Comparative Guide for the New Laboratory
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview for replicating published findings on Phenserine, a potential therapeutic for Alzheimer's disease. It includes a comparative analysis with established alternatives, detailed experimental protocols, and insights into potential challenges in a new laboratory setting.
This compound is a dual-action experimental drug that functions as both a selective, non-competitive inhibitor of acetylcholinesterase (AChE) and a modulator of amyloid precursor protein (APP) synthesis.[1][2] This dual mechanism has positioned it as a compound of interest in the study of Alzheimer's disease, aiming to provide both symptomatic relief through cholinergic enhancement and potentially disease-modifying effects by reducing amyloid-beta (Aβ) peptide levels.[1][2] Despite promising preclinical and early-phase clinical results, this compound's journey through clinical trials has been met with challenges, with Phase III trials failing to meet their primary endpoints, a situation that has been partly attributed to methodological issues.[3]
This guide aims to equip researchers with the necessary information to rigorously evaluate and potentially replicate key published findings on this compound. By providing detailed protocols for essential experiments and comparing its performance with that of established Alzheimer's therapies, this document serves as a practical resource for advancing our understanding of this compound and its therapeutic potential.
Comparative Performance of this compound and Alternatives
To provide a clear comparison of this compound's efficacy with other Alzheimer's disease therapeutics, the following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Target Enzyme(s) | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | 22 nM (human erythrocyte AChE) | [1][4] |
| Butyrylcholinesterase (BChE) | 1560 nM (human plasma BChE) | [1] | |
| Donepezil | Acetylcholinesterase (AChE) | 53.6 ± 4.0 ng/mL (in vivo plasma IC50 for cerebral AChE inhibition) | [5] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM | [6] |
| Butyrylcholinesterase (BChE) | 37 nM | [6] | |
| Galantamine | Acetylcholinesterase (AChE) | Not specified |
Table 2: In Vitro and In Vivo Reduction of Amyloid-Beta (Aβ)
| Compound | Model System | Treatment | Aβ Reduction | Source |
| This compound | Neuronal cultures | Not specified | EC50 of 670 nM for reducing Aβ | [1] |
| Human neuroblastoma cells | 50 µM (-)-phenserine for 16h | ~38% reduction in secreted Aβ | [7] | |
| Mice | 15 mg/kg posiphen (inactive enantiomer) | Significant lowering of Aβ40 and Aβ42 | [8] | |
| Donepezil | Tg2576 mice | 4 mg/kg for 6 months | Significant reduction in soluble Aβ(1-40) and Aβ(1-42) | [9][10] |
| Memantine | Human neuroblastoma cells | 1-4 µM | Decreased levels of secreted Aβ(1-40) | [11] |
| APP/PS1 transgenic mice | 20 mg/kg/day for 8 days | Significantly reduced brain levels of soluble Aβ(1-42) | [11] | |
| Aducanumab (Aduhelm) | Alzheimer's Patients | 18 months | 59% (ENGAGE trial) and 71% (EMERGE trial) reduction in amyloid plaques | [12] |
| Lecanemab (Leqembi) | Alzheimer's Patients | 18 months | 68% of patients showed complete clearance of amyloid-β | [13] |
Table 3: Cognitive Performance in Morris Water Maze (Animal Models)
| Compound | Animal Model | Key Findings | Source |
| This compound | Young learning-impaired and elderly rats | Improved cognitive performance | [2] |
| Donepezil | Aβ-treated mice | No statistically significant improvement in escape latency, though a trend was observed | [14] |
| Galantamine | Scopolamine-treated mice | Significant decrease in escape latency compared to the scopolamine-only group | [15] |
| Memantine | Tg2576 mice | Performance similar to wild-type controls, while vehicle-treated Tg mice were significantly impaired | [16] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for the primary experiments cited are provided below.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
AChE solution (e.g., from human erythrocytes or rat brain homogenate)
-
Test compound (this compound or alternative) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Mix: In a microplate well, combine:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of AChE solution
-
10 µL of DTNB solution
-
10 µL of the test compound solution (or solvent for control)
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to each well to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (solvent only). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Amyloid-Beta (Aβ) Quantification by ELISA
This sandwich ELISA protocol is designed to quantify the levels of Aβ40 or Aβ42 in cell culture supernatants or brain homogenates.
Materials:
-
96-well plate pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42
-
Aβ standards of known concentrations
-
Detection antibody (e.g., a biotinylated antibody recognizing the N-terminus of Aβ)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation: Dilute samples and prepare a standard curve of Aβ peptides in assay buffer.
-
Incubation with Capture Antibody: Add 100 µL of standards, samples, and controls to the pre-coated wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three to five times with wash buffer.
-
Incubation with Detection Antibody: Add 100 µL of the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Incubation with HRP Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Color Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use the standard curve to determine the concentration of Aβ in the samples.
Western Blotting for Amyloid Precursor Protein (APP)
This protocol outlines the steps for detecting and quantifying APP levels in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against APP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against APP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity for APP and a loading control (e.g., β-actin or GAPDH) using densitometry software. Normalize the APP signal to the loading control signal.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.
References
- 1. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Phenserine: A Procedural Guide for Laboratory Professionals
The proper disposal of Phenserine, a potent cholinesterase inhibitor, is critical to ensure laboratory safety and environmental protection. As a hazardous chemical, this compound and any materials contaminated with it must be managed according to strict protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research setting.
Operational Plan for this compound Disposal
Adherence to the following procedures is mandatory to mitigate risks associated with this compound waste.
1. Pre-Disposal Safety and Handling:
-
Personal Protective Equipment (PPE): Before handling this compound in any form, it is imperative to wear appropriate PPE. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. In the event of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.
2. Waste Segregation and Container Management:
-
Designated Hazardous Waste Containers: All this compound waste must be collected in designated hazardous waste containers. These containers must be in good condition, leak-proof, and made of a material compatible with the waste (e.g., high-density polyethylene or glass for liquids).
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation of Waste: Do not mix this compound waste with incompatible chemicals. It is best practice to maintain separate waste streams for solid and liquid this compound waste.
-
Container Closure: Waste containers must be kept securely closed at all times, except when adding waste. This prevents spills and the release of vapors.
3. Step-by-Step Disposal Procedures:
-
Solid this compound Waste:
-
Carefully transfer any unused, expired, or contaminated solid this compound into the designated solid hazardous waste container.
-
To minimize dust, you may lightly moisten the solid with a compatible solvent (e.g., methanol or ethanol) before transfer.
-
-
Liquid this compound Waste:
-
Pour all solutions containing this compound directly into the designated liquid hazardous waste container.
-
Leave at least 10% headspace in the container to accommodate expansion and prevent splashing.
-
-
Contaminated Laboratory Supplies:
-
Disposable items such as gloves, bench paper, and pipette tips that have come into contact with this compound must be collected as solid hazardous waste.
-
Place these items in a clearly labeled, sealed plastic bag before depositing them into the solid hazardous waste container.
-
-
Empty this compound Containers:
-
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
The first rinseate is considered acutely hazardous and must be collected in the designated liquid hazardous waste container.
-
Subsequent rinseates should also be collected as hazardous waste unless your institution's EHS guidelines state otherwise.
-
After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.
-
4. Storage and Final Disposal:
-
Temporary Storage: Store sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from general traffic and incompatible materials. Secondary containment is highly recommended.
-
EHS Collection: Arrange for the collection of the this compound hazardous waste through your institution's EHS department. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Data Presentation: this compound Waste Management Summary
| Waste Type | Container Specification | Disposal Protocol |
| Solid this compound | Labeled, sealed, compatible solid waste container | Collect all solid waste, including contaminated disposables. |
| Liquid this compound | Labeled, sealed, compatible liquid waste container | Collect all solutions and the first rinseate from empty containers. |
| Contaminated Sharps | Puncture-resistant sharps container labeled as "Hazardous Waste" | Dispose of through the EHS-approved sharps waste stream. |
| Empty Containers | N/A | Triple-rinse, collecting the first rinse as hazardous waste. |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for hazardous chemical waste management in a laboratory setting and do not reference specific experimental protocols.
Visualization of this compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Phenserine
For laboratory professionals engaged in neuroscience research and drug development, ensuring safety during the handling of potent compounds like Phenserine is paramount. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and security for researchers.
Essential Safety and Handling Protocol
This compound is a cholinesterase inhibitor that requires careful handling to prevent accidental exposure. It is classified as a skin and eye irritant and may cause respiratory irritation. Adherence to the following procedural steps is critical for safe laboratory practices.
1. Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling this compound, ensure that all necessary safety measures are in place.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat is essential to protect against skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
-
2. Prudent Laboratory Practices
Strict adherence to standard laboratory safety protocols will further mitigate risks.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Prevent Aerosolization: Avoid actions that could generate dust or aerosols. Use non-sparking tools when handling the solid compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
3. Storage and Transportation
Proper storage is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials.
-
Transportation: While this compound is not classified as dangerous goods for transport, it should be moved within the laboratory in sealed, clearly labeled, and durable secondary containers to prevent spills.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, get medical help.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing researchers with readily accessible information for experimental planning and safety assessments.
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₃O₂ |
| Molecular Weight | 337.42 g/mol |
| Appearance | Off-white solid |
| Solubility in Water | < 2 mg/mL |
| Boiling Point | 468.7°C at 760 mmHg |
| Flash Point | 237.3°C |
| Density | 1.228 g/cm³ |
| Vapor Pressure | 5.85E-09 mmHg at 25°C |
Operational and Disposal Plan
A systematic approach to the use and disposal of this compound is essential for laboratory safety and environmental compliance.
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and associated waste is a critical final step to ensure safety and regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder and grossly contaminated items (e.g., weigh boats, disposable spatulas) should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Contaminated Materials: Used PPE (gloves, disposable lab coats), bench paper, and other lightly contaminated materials should be placed in a designated hazardous waste bag within a labeled container.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Final Disposal:
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of all this compound-related waste.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
